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  • Product: 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride
  • CAS: 1219967-92-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Elucidating the In Vitro Mechanism of Action of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride

Prepared by: Gemini, Senior Application Scientist Abstract: The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. However, identifying a bioactive compound is mere...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. However, identifying a bioactive compound is merely the first step; a comprehensive understanding of its mechanism of action (MOA) is critical for advancing it through the development pipeline.[1][2][3] This guide provides a robust, multi-pronged strategic framework for the in vitro characterization of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride (hereafter referred to as Compound X), a novel synthetic molecule with a pyrrolidine scaffold. The pyrrolidine ring is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[4][5][6] This document outlines a logical, field-proven progression of experiments designed to identify the molecular target(s) of Compound X, validate target engagement, and dissect its impact on cellular signaling pathways. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Section 1: Foundational Analysis and Target Hypothesis Generation

Before embarking on extensive in vitro assays, a foundational analysis of Compound X's structure is essential. The molecule comprises a pyrrolidine ring, a common motif in many pharmaceuticals, linked to a bromo- and ethyl-substituted phenoxy group.[4][6][7] This structure suggests potential interactions with targets that recognize aromatic and heterocyclic moieties, such as G protein-coupled receptors (GPCRs), ion channels, or enzymes with hydrophobic binding pockets.[8]

The initial step is to move from a phenotypic observation (e.g., an effect discovered in a cell-based screen) to a mechanistic hypothesis.[2] This involves a broad-based screening approach to narrow down the potential target class.

Broad-Spectrum Phenotypic and Target-Class Screening

The objective is to quickly identify the general biological space in which Compound X operates. A high-throughput screen against a panel of diverse targets is the most efficient starting point.

Recommended Initial Screen: A comprehensive receptor and enzyme panel screen (e.g., Eurofins BioMAP® or similar services) to test for activity against hundreds of targets, including GPCRs, kinases, proteases, and ion channels.

Causality of Experimental Choice: Rather than guessing a target, this approach uses a wide net to capture initial "hits" with statistical significance. The resulting profile can immediately suggest a target family. For instance, if Compound X shows activity against multiple GPCRs, this becomes the primary focus. Pyrrolidine derivatives, in particular, have shown promise as pancreatic lipase inhibitors and for their interactions with various biological targets through hydrogen and hydrophobic bonding.[4]

Logical Workflow for Initial Target Class Identification

The following diagram illustrates the decision-making process based on initial screening results.

Target_Hypothesis_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Data Analysis & Hypothesis cluster_2 Phase 3: Hypothesis Refinement Compound_X Compound X (3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl) Broad_Screen Comprehensive Target Panel Screen (GPCRs, Kinases, Ion Channels, Enzymes) Compound_X->Broad_Screen Data_Analysis Analyze Screening Data: Identify statistically significant hits Broad_Screen->Data_Analysis No_Hits No Significant Hits (Consider Phenotypic or Pathway-First Approach) Data_Analysis->No_Hits Hits_Identified Hits Identified Data_Analysis->Hits_Identified GPCR_Hypo Hypothesis: GPCR Modulator Hits_Identified->GPCR_Hypo GPCR hits Ion_Channel_Hypo Hypothesis: Ion Channel Modulator Hits_Identified->Ion_Channel_Hypo Ion Channel hits Enzyme_Hypo Hypothesis: Enzyme Inhibitor Hits_Identified->Enzyme_Hypo Enzyme hits

Caption: Initial workflow for narrowing down the target class of Compound X.

Section 2: Target Validation and Affinity Characterization

Once a primary target class is hypothesized (for this guide, we will proceed assuming GPCRs), the next critical phase is to validate the interaction and quantify its affinity. This establishes a direct physical and functional relationship between Compound X and its putative target.

Radioligand Binding Assays

This is the gold-standard method for demonstrating direct, physical interaction between a compound and a receptor. The principle relies on competitive displacement of a known radiolabeled ligand by the unlabeled test compound (Compound X).

Trustworthiness of Protocol: This assay is self-validating. Non-specific binding is measured in the presence of a high concentration of an unlabeled, known ligand, allowing for accurate calculation of specific binding. A concentration-dependent displacement by Compound X is a robust indicator of a direct interaction at the same binding site.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation: Use cell membranes prepared from a cell line recombinantly overexpressing the target GPCR (e.g., HEK293 or CHO cells).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-20 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-dopamine for the D2 receptor) at its approximate Kd value.

    • Increasing concentrations of Compound X (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Controls:

    • Total Binding: Reaction mixture without any competitor.

    • Non-Specific Binding (NSB): Reaction mixture with a saturating concentration of a known, non-radioactive competitor (e.g., 10 µM haloperidol for the D2 receptor).

  • Incubation: Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the dried filters and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (concentration of Compound X that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Quantifying Cellular Response

Demonstrating binding is necessary but not sufficient. A functional assay is required to determine whether Compound X acts as an agonist, antagonist, or allosteric modulator.

Causality of Experimental Choice: GPCRs signal through various downstream pathways, most commonly by modulating cyclic AMP (cAMP) levels or intracellular calcium (Ca²⁺) flux.[9] The choice of assay depends on the known signaling cascade of the target receptor (e.g., Gs, Gi, or Gq coupling).

Protocol 2.2.1: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

  • Cell Culture: Use a cell line expressing the target GPCR (e.g., CHO-K1) in a 96- or 384-well plate.

  • Assay Principle: Utilize a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), to measure cAMP levels.

  • Agonist Mode:

    • Treat cells with increasing concentrations of Compound X in the presence of a phosphodiesterase inhibitor like IBMX.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and add HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Read the plate on an HTRF-compatible reader. An increase in cAMP indicates Gs agonism; a decrease from a forskolin-stimulated baseline indicates Gi agonism.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of Compound X.

    • Add a known agonist at its EC₈₀ concentration.

    • Follow the remaining steps for the agonist mode. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Protocol 2.2.2: Intracellular Calcium Flux Assay (for Gq-coupled receptors)

  • Cell Culture: Plate cells expressing the target GPCR in a black-walled, clear-bottom 96- or 384-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[10]

  • Measurement: Use a plate reader with liquid handling capabilities, such as a FLIPR (Fluorescent Imaging Plate Reader).[9][10]

  • Agonist Mode: Measure baseline fluorescence, then inject increasing concentrations of Compound X and monitor the change in fluorescence over time. A rapid increase indicates agonism.

  • Antagonist Mode: Inject increasing concentrations of Compound X, incubate for a short period, then inject a known agonist at its EC₈₀ concentration and measure the response. Inhibition of the agonist-induced calcium flux indicates antagonism.

Data Presentation: Affinity and Functional Potency

All quantitative data should be summarized for clear comparison.

ParameterAssay TypeResult (Compound X)Interpretation
Ki Radioligand Bindinge.g., 50 nMBinding affinity for the target receptor.
EC₅₀ cAMP Assay (Agonist)e.g., 120 nMPotency to activate the Gs/Gi pathway.
IC₅₀ Calcium Flux (Antagonist)e.g., 95 nMPotency to block the Gq pathway.
Emax Functional Assayse.g., 85% (vs. standard)Efficacy relative to a known full agonist.

Section 3: Signaling Pathway Dissection

With the primary target validated, the next step is to understand the broader cellular consequences of its modulation. This involves looking downstream of the receptor to map the affected signaling pathways.[11]

Western Blotting for Key Signaling Nodes

Western blotting is a robust technique to measure changes in the expression and phosphorylation state of key proteins within a signaling cascade.[12]

Causality of Experimental Choice: For a GPCR, key downstream pathways often include the MAPK/ERK and PI3K/Akt pathways.[13] Analyzing the phosphorylation status of key kinases like ERK and Akt provides a direct measure of pathway activation or inhibition.[13][14]

Experimental Protocol: Western Blot for p-ERK and p-Akt

  • Cell Treatment: Culture an appropriate cell line (e.g., PC-12 or a relevant cancer cell line) to 80% confluency. Serum-starve the cells for 4-6 hours.

  • Stimulation: Treat cells with Compound X at its EC₅₀ concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include positive (e.g., EGF) and negative (vehicle) controls.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation:

    • Incubate overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-Akt (p-Akt), and total Akt.

    • Wash with TBST and incubate for 1 hour with a species-appropriate HRP-conjugated secondary antibody.

  • Detection: Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to total protein levels to determine the change in activation state.

Visualizing the Impact on Cellular Pathways

A diagram helps to contextualize the Western blot results and visualize the mechanism of Compound X.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound_X Compound X GPCR Target GPCR Compound_X->GPCR Binds & Activates G_Protein G Protein (Gα, Gβγ) GPCR->G_Protein PI3K PI3K G_Protein->PI3K Ras Ras G_Protein->Ras Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Measured by WB) Transcription Transcription Factors (e.g., CREB, c-Fos) pAkt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation (Measured by WB) pERK->Transcription Gene_Expression Changes in Gene Expression Transcription->Gene_Expression

Caption: Hypothesized signaling cascade modulated by Compound X.

Section 4: Concluding Summary and Future Directions

This guide has detailed a systematic, multi-step approach to characterize the in vitro mechanism of action of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride (Compound X). The strategy progresses logically from broad, unbiased screening to specific target validation and detailed pathway analysis. By employing a combination of biochemical binding assays, cell-based functional assays, and molecular biology techniques, a researcher can build a comprehensive and robust data package.

The results from these experiments will definitively identify the molecular target, quantify the affinity and functional potency of Compound X, and map its immediate downstream signaling consequences. This foundational knowledge is indispensable for guiding lead optimization, predicting in vivo efficacy and potential side effects, and ultimately advancing a novel compound toward clinical development. Future work should focus on selectivity profiling against related targets and transitioning to cell-based models of disease to establish therapeutic relevance.

References

  • Target Identification and Mode of Action Studies. (n.d.). Luesch Lab, University of Florida. Retrieved from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules. Retrieved from [Link]

  • Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. (2021). Semantic Scholar. Retrieved from [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (2020). Frontiers in Pharmacology. Retrieved from [Link]

  • Recent advances in target identification of bioactive natural products. (2018). Journal of Antibiotics. Retrieved from [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2010). Nature. Retrieved from [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2023). Molecules. Retrieved from [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. Retrieved from [Link]

  • GPCRs & Ion Channels. (n.d.). Jubilant Biosys. Retrieved from [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). Assay Guidance Manual. Retrieved from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences. Retrieved from [Link]

  • GPCRs - G Protein-Coupled Receptors. (n.d.). Molecular Devices. Retrieved from [Link]

  • Signaling Pathway Analysis. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Analyze Cell Signaling with Flow Cytometry. (2025). Bitesize Bio. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Pharmaceuticals. Retrieved from [Link]

Sources

Foundational

A Technical Guide to Characterizing the Receptor Binding Affinity of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride

Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride. As specific biological data fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride. As specific biological data for this compound is not yet publicly available, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the foundational principles and step-by-step protocols for a suite of state-of-the-art biophysical assays essential for determining key binding parameters. The guide emphasizes experimental design causality, data interpretation, and the integration of multiple techniques to build a robust pharmacological profile. Methodologies covered include the gold-standard radioligand binding assays, real-time and label-free surface plasmon resonance (SPR), and thermodynamic analysis via isothermal titration calorimetry (ITC). Furthermore, it explores the investigation of downstream signaling pathways, particularly for G-protein coupled receptors, to contextualize the functional consequences of binding.

Introduction: The Imperative of Binding Affinity in Drug Discovery

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is contingent on a thorough understanding of its interaction with biological targets. A critical parameter in this journey is receptor binding affinity , a quantitative measure of the strength of the interaction between a ligand (the drug candidate) and its receptor.[1] This affinity, often expressed as the equilibrium dissociation constant (Kd), is a cornerstone of pharmacology, profoundly influencing a compound's potency, selectivity, and overall therapeutic potential.[1] A lower Kd value signifies a higher binding affinity, indicating that a lower concentration of the compound is required to occupy a significant number of receptors.[2][3]

The compound at the center of this guide, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride , is a pyrrolidine derivative. The pyrrolidine ring is a significant structural motif in many natural compounds and synthetic drugs, including those targeting the central nervous system.[4][5][6] Given its structural features, it is plausible that this compound may interact with various receptors, such as G-protein coupled receptors (GPCRs) or neurotransmitter transporters, which are common targets for pyrrolidine-containing molecules.[4][7]

This guide will provide the necessary theoretical and practical framework to elucidate the binding characteristics of this and other novel compounds, thereby enabling informed decisions in lead optimization and further preclinical development.

Foundational Biophysical Techniques for Affinity Determination

A multi-faceted approach is crucial for a comprehensive understanding of a compound's binding profile. Here, we detail three gold-standard techniques, each providing unique and complementary information.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and highly sensitive method for quantifying ligand-receptor interactions.[8] These assays utilize a radioactively labeled ligand to measure its binding to a receptor preparation, which can be derived from cell membranes or purified receptors.[1][9]

2.1.1. Saturation Binding Assays

Saturation assays are performed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of a specific radioligand for its receptor.[8][10] This is achieved by incubating a fixed amount of receptor with increasing concentrations of the radioligand until saturation is reached.[1][8]

Causality Behind Experimental Choices: The use of a range of radioligand concentrations allows for the full characterization of the binding curve. The inclusion of a "non-specific binding" control, determined in the presence of a high concentration of an unlabeled competitor, is critical to isolate the specific binding to the target receptor from low-affinity, non-saturable binding to other components.[1][2]

2.1.2. Competition Binding Assays

Competition assays are employed to determine the affinity of an unlabeled test compound (like 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride) by measuring its ability to compete with a radioligand for binding to the target receptor.[8] The output is the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]

Trustworthiness Through Self-Validation: The reliability of this assay is ensured by using a well-characterized radioligand with known Kd and by running the assay to equilibrium. The shape of the competition curve provides insights into the nature of the binding interaction.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a powerful optical technique for monitoring biomolecular interactions in real-time without the need for labels.[12][13][14] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand, typically the receptor) is immobilized.[12][13] The other molecule (the analyte, our test compound) is then flowed over the surface.[12]

Key Advantages of SPR:

  • Kinetic Data: SPR provides not only the equilibrium dissociation constant (KD) but also the association (ka) and dissociation (kd) rate constants.[12][14] The residence time of a drug at its target, derived from kd, is often better correlated with clinical efficacy.[15]

  • Label-Free: This avoids potential artifacts introduced by labeling.[13][14]

  • High Throughput: Modern SPR systems are capable of high-throughput screening of compound libraries.[13][16]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event.[17] This allows for the determination of not only the binding affinity (Ka, the association constant) but also the stoichiometry (n) and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).[17][18]

Expertise in Interpretation:

  • Enthalpy (ΔH): Reflects changes in hydrogen and van der Waals bonds.[18]

  • Entropy (ΔS): Indicates changes in hydrophobic interactions and conformational rearrangements upon binding.[18]

This detailed thermodynamic profile is invaluable for structure-activity relationship (SAR) studies and for guiding the chemical optimization of a lead compound.

Comparison of Key Techniques
FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures binding of a radiolabeled ligand.[8]Detects changes in refractive index upon binding.[12][13]Measures heat changes during binding.[19]
Key Outputs Kd, Bmax, Ki[8][20]KD, ka, kd[12][14]Ka, n, ΔH, ΔS[18]
Labeling Requires radiolabeling of a ligand.[1]Label-free.[13][14]Label-free.[21]
Throughput Moderate to HighHigh[13]Low to Moderate
Information Affinity, Receptor DensityAffinity, KineticsAffinity, Stoichiometry, Thermodynamics

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a starting point and should be optimized for the specific target receptor being investigated.

Radioligand Competition Binding Assay Protocol

This protocol is designed to determine the Ki of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride for a hypothetical target receptor.

  • Receptor Preparation: Prepare cell membranes expressing the target receptor. Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet and determine the protein concentration using a standard assay like the BCA assay.[11]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, a fixed concentration of a suitable radioligand (typically at its Kd concentration), and assay buffer.

    • Non-specific Binding (NSB): Receptor membranes, the same concentration of radioligand, and a saturating concentration of a known unlabeled ligand for the target receptor.[1]

    • Competition: Receptor membranes, the same concentration of radioligand, and serial dilutions of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride.

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8][11]

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the total binding and competition counts.

    • Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize Immobilize Receptor on Sensor Chip Inject Inject Analyte over Sensor Surface Immobilize->Inject Prepare Prepare Analyte (Test Compound) Prepare->Inject Monitor Monitor Refractive Index Change Inject->Monitor Generate Generate Sensorgram Monitor->Generate Fit Fit Data to Kinetic Model Generate->Fit Calculate Calculate ka, kd, KD Fit->Calculate

Caption: A streamlined workflow for SPR analysis.

Investigating Downstream Signaling: From Binding to Function

For many receptors, particularly G-protein coupled receptors (GPCRs), ligand binding is the initiating event for a cascade of intracellular signaling.[22][23] GPCRs are a major drug target family, and understanding how a compound modulates their signaling is crucial.[23]

Upon activation by a ligand, a GPCR facilitates the exchange of GDP for GTP on the associated G-protein, leading to the dissociation of the Gα subunit from the Gβγ dimer.[22][24] These subunits then modulate the activity of various effector proteins, such as adenylyl cyclase (regulated by Gαs and Gαi) or phospholipase C (regulated by Gαq).[23][24]

Hypothetical GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand 3-(2-Bromo-4-ethylphenoxy) pyrrolidine hydrochloride GPCR GPCR (e.g., Dopamine D2 Receptor) Ligand->GPCR Binding G_Protein G-Protein (Gαi-GDP, Gβγ) GPCR->G_Protein Activation G_alpha_GTP Gαi-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha_GTP->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., altered gene expression) PKA->Response Phosphorylation

Caption: A potential Gαi-coupled GPCR signaling pathway.

Functional Assays

To determine if 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride acts as an agonist, antagonist, or inverse agonist at a particular GPCR, functional assays are necessary. These can include:

  • cAMP Assays: For Gαs- or Gαi-coupled receptors, measuring changes in intracellular cyclic AMP levels.

  • Calcium Flux Assays: For Gαq-coupled receptors, which activate phospholipase C and lead to an increase in intracellular calcium.[23]

  • Reporter Gene Assays: Where the activation of a signaling pathway drives the expression of a reporter gene (e.g., luciferase or β-galactosidase).

Potential Targets: Monoamine Transporters

Given the structural similarity of many pyrrolidine-containing compounds to known psychoactive agents, the monoamine transporters are a plausible and important class of targets to investigate. These transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are responsible for the reuptake of neurotransmitters from the synaptic cleft and are targets for many antidepressants and psychostimulants.[25][26][27][28]

Transporter Binding and Uptake Assays
  • Binding Assays: Similar to receptor binding assays, competition assays using radiolabeled transporter ligands (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, or [3H]nisoxetine for NET) can determine the affinity of the test compound for the transporter.[29][30][31][32]

  • Uptake Inhibition Assays: These functional assays measure the ability of the compound to block the transport of a radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) into cells expressing the respective transporter.[28][33][34][35] This provides a measure of the compound's functional potency as a reuptake inhibitor.[33][36]

Data Interpretation and Building a Pharmacological Profile

The data generated from these assays must be integrated to form a cohesive pharmacological profile for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride.

ParameterAssayInterpretation
Kd / Ki / KD Radioligand Binding, SPR, ITCBinding Affinity: The fundamental measure of the strength of the drug-target interaction.[1][37]
Bmax Saturation Radioligand BindingReceptor Density: The concentration of receptors in the tissue or cell preparation.[8][20]
ka (on-rate) SPRAssociation Rate: How quickly the compound binds to its target.[12][15]
kd (off-rate) SPRDissociation Rate: How long the compound remains bound to its target (residence time).[12][15]
n (stoichiometry) ITCBinding Ratio: The molar ratio of ligand to receptor in the complex.[18][21]
ΔH, ΔS ITCThermodynamic Drivers: The enthalpic and entropic contributions to the binding energy.[18]
IC50 / EC50 Functional AssaysFunctional Potency: The concentration of the compound that produces 50% of its maximal effect.

Authoritative Grounding: It is imperative to compare the obtained binding affinities and functional potencies with those of known reference compounds for the same target. This provides context and allows for a relative assessment of the novel compound's properties.

Conclusion

The characterization of a novel compound's receptor binding affinity is a critical and multi-step process in drug discovery. This guide has provided a comprehensive, albeit generalized, framework for approaching the pharmacological profiling of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride. By employing a combination of radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can obtain a detailed understanding of the compound's affinity, kinetics, and thermodynamics of binding. Furthermore, investigating the functional consequences of this binding through downstream signaling and transporter uptake assays will be essential to fully elucidate its mechanism of action and therapeutic potential. The rigorous application of these methodologies, coupled with careful data analysis and interpretation, will pave the way for the rational development of this and other promising new chemical entities.

References

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  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Retrieved from [Link]

  • BioDuro. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 1-15.
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  • Renaud, J., & Gstaiger, M. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(3), 96-100.
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  • Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. Retrieved from [Link]

  • Velazquez-Campoy, A. (2006). Isothermal titration calorimetry in drug discovery. Current Pharmaceutical Design, 12(30), 3843-3850.
  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]

  • Ma, D., et al. (2014). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots.
  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Dupuy, A., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports, 12(1), 5393.
  • Zhang, Y., et al. (2025). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. International Journal of Molecular Sciences, 26(4), 2235.
  • Lefkowitz, R. J. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-5.
  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Roth, M. T., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 339-346.
  • Foster, J. D., & Vaughan, R. A. (2017). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS chemical neuroscience, 8(8), 1645-1656.
  • Cai, W., & Chen, K. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.6.1-1.6.17.
  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 66, 12.10.1-12.10.22.
  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Retrieved from [Link]

  • Roth, M. T., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 613-620.
  • Chen, N., et al. (2008). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. European journal of pharmacology, 579(1-3), 101-108.
  • Andersen, J., et al. (2008). Binding of Serotonin to the Human Serotonin Transporter. Molecular Modeling and Experimental Validation. Journal of the American Chemical Society, 130(10), 3236-3245.
  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • van den Boom, J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific reports, 11(1), 1-13.
  • Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter.
  • Alonso, M. M., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. Journal of Neuroscience Methods, 389, 109831.
  • Structural Biology @ Vanderbilt. (n.d.). Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Retrieved from [Link]

  • Motulsky, H. J. (2020). Analyzing Radioligand Binding Data. Current Protocols in Pharmacology, 89(1), e75.
  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science.
  • Dupuy, A., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports, 12(1), 5393.
  • Assay Guidance Manual. (2021). Analyzing Kinetic Binding Data.
  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Kuranova, E., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4851.
  • Arastirmax. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE. Retrieved from [Link]

  • Domagala, J. M., et al. (1987). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 30(1), 112-120.
  • Rojas-Montoya, A., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. RSC Advances, 12(35), 22617-22627.
  • SciSpace. (2013, April 27). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. Retrieved from [Link]

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Exploratory

Comprehensive Physicochemical Profiling and Characterization of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride

Target Audience: Research Chemists, Pre-clinical Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the pyrrolidine ring serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Pre-clinical Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the pyrrolidine ring serves as a privileged basic pharmacophore, frequently utilized to optimize target binding affinity and modulate the pharmacokinetic profiles of lead compounds. 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride (CAS 1219967-92-6) is a highly versatile, halogenated aryloxy-pyrrolidine building block [1].

As a Senior Application Scientist, I frequently see development bottlenecks arise not from the complexity of the target, but from a fundamental misunderstanding of the intermediate's physicochemical behavior. The ortho-bromo substitution on the phenoxy ring of this compound is not merely a synthetic handle; it induces significant steric hindrance that restricts the rotational freedom of the ether linkage, locking the pyrrolidine ring into specific, predictable 3D conformations. Furthermore, its formulation as a hydrochloride salt fundamentally alters its solubility, stability, and handling requirements compared to its free-base counterpart [2].

This whitepaper provides an authoritative guide to the physical properties, structural elucidation, and thermodynamic evaluation of CAS 1219967-92-6, establishing a self-validating framework for its use in advanced API synthesis.

Physicochemical Profiling

The physical properties of an intermediate dictate its downstream processing. The free base of an aryloxy-pyrrolidine is typically a lipophilic, viscous oil prone to oxidative degradation. Conversion to the hydrochloride salt yields a bench-stable, highly crystalline powder with enhanced aqueous solubility.

Table 1: Physicochemical Properties of CAS 1219967-92-6
PropertyValue / DescriptionMechanistic Implication
CAS Registry Number 1219967-92-6Unique identifier for the HCl salt form.
Molecular Formula C₁₂H₁₇BrClNOIndicates the 1:1 stoichiometry of the free base to HCl.
Molecular Weight 306.63 g/mol Optimal size for fragment-based drug design (FBDD).
Physical State Crystalline SolidEnsures high stability and ease of gravimetric handling.
Predicted pKa (Amine) ~8.5 - 9.5The pyrrolidine nitrogen is protonated at physiological pH (7.4).
Predicted logP (Free Base) ~3.2 - 3.8The bromo and ethyl groups contribute significantly to lipophilicity.
Solubility Profile Soluble in DMSO, MeOH, H₂OThe HCl salt enables dissolution in polar/aqueous media.

Analytical Characterization Workflows

To ensure scientific integrity, every batch of CAS 1219967-92-6 must be subjected to a rigorous, self-validating analytical workflow. The following protocols are designed to confirm both purity and exact regiochemistry.

AnalyticalWorkflow Start Sample Prep: CAS 1219967-92-6 LCMS LC-MS/MS Analysis (Purity & Mass) Start->LCMS Aliquot 1 (MeOH) NMR 1H & 13C NMR (Structural Elucidation) Start->NMR Aliquot 2 (DMSO-d6) Solubility Thermodynamic Solubility (Shake-Flask) Start->Solubility Aliquot 3 (Buffers) Report Comprehensive Physicochemical Profile LCMS->Report Purity >95% NMR->Report Substitution Verified Solubility->Report pKa / logP Data

Fig 1: Standardized analytical workflow for the characterization of CAS 1219967-92-6.

Protocol 1: Structural Elucidation via High-Resolution NMR

Causality Note: Chloroform-d (CDCl₃) is often the default NMR solvent; however, it is a poor choice for this compound. The highly polar hydrochloride salt exhibits limited solubility in CDCl₃, leading to poor signal-to-noise ratios. Anhydrous DMSO-d₆ is mandatory to fully dissolve the salt and prevent rapid proton exchange, allowing for the observation of the broad pyrrolidine NH₂⁺ signal [4].

  • Sample Preparation: Dissolve 15.0 mg of the crystalline solid in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters: Acquire 1D ¹H (600 MHz) and ¹³C (150 MHz) spectra. Utilize a relaxation delay (D1) of ≥2.0 seconds to ensure the accurate quantitative integration of the aromatic protons.

  • Regiochemical Verification:

    • Aromatic Region: Confirm the 1,2,4-trisubstitution pattern (ABX spin system) to verify the relative positions of the ether oxygen, the bromo group, and the ethyl chain.

    • Aliphatic Region: The C3-methine proton of the pyrrolidine ring will appear significantly downfield (~4.5–5.2 ppm) due to the electron-withdrawing effect of the adjacent phenoxy oxygen.

Pre-formulation Assessment: Thermodynamic Solubility

Kinetic solubility assays (e.g., DMSO-spiking into buffer) frequently overestimate solubility due to transient supersaturation, leading to catastrophic precipitation during later-stage in vivo studies. To establish a trustworthy baseline, we employ the gold-standard Thermodynamic Shake-Flask Method [3].

Protocol 2: Shake-Flask Thermodynamic Solubility
  • Saturation: Weigh an excess amount (~5.0 mg) of CAS 1219967-92-6 into a sealed glass vial.

  • Buffer Addition: Add 1.0 mL of 50 mM aqueous phosphate buffer (pH 7.4).

  • Equilibration: Incubate the suspension on an orbital shaker at 400 rpm and strictly controlled 25 °C for 72 hours. Crucial step: 72 hours ensures that the solid-liquid interface reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet undissolved solids. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via isocratic HPLC-UV against a pre-established external calibration curve.

Mechanistic Significance & Synthetic Utility

The true value of CAS 1219967-92-6 lies in its dual-functional nature. The secondary amine of the pyrrolidine ring can be readily functionalized (e.g., amidation, reductive amination, or N-alkylation). Concurrently, the ortho-bromo substituent on the phenyl ring is an ideal electrophilic partner for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for rapid expansion of the molecular scaffold.

SyntheticWorkflow A CAS 1219967-92-6 (HCl Salt) B Free Base Generation A->B NaOH / DCM Extraction C N-Functionalization (e.g., Amidation) B->C R-COCl, TEA 0°C to RT D Pd-Catalyzed Cross-Coupling C->D Suzuki/Buchwald Pd(dppf)Cl2 E Advanced API Scaffold D->E Target Isolation

Fig 2: Downstream synthetic workflow for functionalizing the CAS 1219967-92-6 scaffold.

Handling and Storage Safety

As a halogenated amine hydrochloride, this compound is generally stable under ambient conditions but should be stored in a desiccator away from direct light to prevent slow photo-degradation of the carbon-bromine bond. Personnel should handle the powder using standard PPE (gloves, safety goggles, and an N95/P100 respirator) to prevent inhalation of the fine crystalline dust [2].

References

  • Bidepharm. "CAS:1219967-92-6, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride".
  • Echemi. "3-(2-Bromo-4-ethylphenoxy)pyrrolidinehydrochloride SDS, 1219967-92-6".
  • Bio-protocol. "Determination of Thermodynamic Solubility".
  • National Institutes of Health (PMC). "The Evolving Landscape of NMR Structural Elucidation".
Foundational

Pharmacological Profiling and Biological Activity of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine Hydrochloride Derivatives

A Technical Guide for Drug Development Professionals Executive Summary & Pharmacophore Rationale The 3-aryloxypyrrolidine scaffold is a highly privileged motif in modern drug discovery, frequently leveraged for its excep...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Executive Summary & Pharmacophore Rationale

The 3-aryloxypyrrolidine scaffold is a highly privileged motif in modern drug discovery, frequently leveraged for its exceptional versatility in targeting central nervous system (CNS) receptors and inflammatory enzymes. Specifically, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride (CAS 1219967-92-6)[1] represents a highly optimized structural node.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic system of interacting functional groups. The biological activity of this derivative is dictated by three critical structural choices:

  • The Pyrrolidine Ring: The secondary amine (pKa ~9.0) exists primarily in its protonated state at physiological pH. This is not arbitrary; the protonated nitrogen acts as a critical hydrogen bond donor, forming a high-affinity salt bridge with conserved aspartate residues (e.g., Asp75 in NET, Asp98 in SERT) within the orthosteric binding pockets of monoamine transporters[2].

  • The Ether Linkage: This linkage provides rotational flexibility, allowing the aromatic ring to adopt an orthogonal conformation relative to the pyrrolidine ring, which is essential for deep insertion into hydrophobic target pockets.

  • The 2-Bromo-4-ethyl Substitution: This is the defining feature of the derivative's enhanced efficacy. The bulky, electron-withdrawing bromine atom at the ortho position restricts the rotation of the ether bond (conformational locking) and provides strong halogen bonding capabilities. Concurrently, the para-ethyl group increases the lipophilicity (LogP) to facilitate blood-brain barrier (BBB) penetration, while sterically shielding the para-position from rapid CYP450-mediated oxidative metabolism (hydroxylation)[3].

Primary Biological Targets & Mechanistic Pathways

Derivatives of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine have demonstrated significant polypharmacology, making them valuable lead compounds for multiple therapeutic indications.

A. Monoamine Transporter Inhibition (NET/SERT)

The structural topology of 3-aryloxypyrrolidines closely mimics endogenous monoamines, making them potent competitive inhibitors of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT). By blocking the reuptake mechanism, these derivatives increase the synaptic concentration of neurotransmitters, offering potential therapeutic avenues for major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD)[3].

G A 3-(2-Bromo-4-ethylphenoxy) pyrrolidine B Binding at NET/SERT Central Pocket A->B Salt Bridge Formation C Conformational Lock of Transporter B->C D Inhibition of Monoamine Reuptake C->D E Accumulation of Synaptic Neurotransmitters D->E

Fig 1. Mechanistic pathway of monoamine reuptake inhibition by 3-aryloxypyrrolidines.

B. GABA-Transaminase (GABA-AT) Inhibition

When synthesized into 3-aryloxypyrrolidine-2,5-dione derivatives (succinimides), the scaffold shifts its primary affinity toward GABA-transaminase. Inhibition of GABA-AT prevents the degradation of γ -aminobutyric acid (GABA) into succinic semialdehyde, thereby elevating brain GABA levels and exerting potent anticonvulsant effects[4][5].

C. Cytosolic Phospholipase A2 (cPLA2 α ) Inhibition

Beyond the CNS, 4-aryloxypyrrolidine and 3-aryloxypyrrolidine derivatives have been identified as potent, non-peptide inhibitors of human cPLA2 α . By blocking this enzyme, the derivatives halt the release of arachidonic acid from biomembranes, effectively shutting down the downstream synthesis of pro-inflammatory eicosanoids[6].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal checks to isolate the true biological signal from experimental artifacts.

Protocol 1: In Vitro Monoamine Transporter Reuptake Assay

Objective: Quantify the reuptake inhibition (Ki) of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine at NET and SERT. Causality & Validation: To ensure that the measured radioactivity corresponds exclusively to transporter-mediated uptake (and not passive membrane diffusion or non-specific binding), the assay mandates the parallel use of a saturating concentration of a known selective inhibitor (e.g., 10 µM desipramine for NET) to define the baseline "non-specific" uptake.

  • Tissue Preparation: Isolate crude synaptosomal fractions from the cerebral cortex of male Wistar rats using sucrose density gradient centrifugation.

  • Pre-incubation: Aliquot synaptosomes into 96-well plates. Add the test derivative at varying concentrations (0.1 nM to 10 µM). Validation Step: In parallel wells, add 10 µM desipramine (NET control) or 10 µM fluoxetine (SERT control). Incubate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 nM of [3H] -Norepinephrine or [3H] -Serotonin. Incubate for exactly 5 minutes.

  • Termination & Filtration: Terminate the reaction rapidly by adding ice-cold buffer and immediately filter through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter. Calculate specific uptake by subtracting the non-specific control values from total uptake.

Protocol 2: Fluorimetric GABA-Transaminase Inhibition Assay

Objective: Evaluate the anticonvulsant potential of 3-aryloxypyrrolidine-2,5-dione derivatives via GABA-AT inhibition. Causality & Validation: Many synthetic heterocyclic compounds exhibit intrinsic auto-fluorescence, which can artificially inflate or deflate fluorimetric readings. This protocol incorporates a "Compound-Only" baseline check to mathematically subtract any auto-fluorescence.

  • Enzyme Extraction: Homogenize mice brain tissue in 0.1 M potassium phosphate buffer (pH 8.0) containing 1 mM EDTA and 2 mM 2-mercaptoethanol. Centrifuge at 10,000 × g for 30 minutes to obtain the enzyme-rich supernatant.

  • Auto-fluorescence Check (Validation): Read the fluorescence of the test compound alone in buffer (Ex: 340 nm, Em: 460 nm). If signal > 5% of the positive control, adjust the final calculations to subtract this baseline.

  • Pre-incubation: Incubate the brain homogenate with the test derivative (or Vigabatrin as a positive control) for 15 minutes at 37°C[4].

  • Reaction Initiation: Add 50 mM GABA, 20 mM α -ketoglutarate, and 1 mM NAD+.

  • Fluorimetric Analysis: Measure the rate of NADH formation (which is stoichiometrically proportional to succinic semialdehyde production) continuously over 10 minutes at 340 nm excitation and 460 nm emission.

G S1 Brain Homogenate Preparation S2 Compound Pre-incubation S1->S2 S3 Substrate Addition (GABA + α-KG) S2->S3 S4 Enzymatic Reaction S3->S4 S5 Fluorimetric Quantification S4->S5

Fig 2. Self-validating fluorimetric workflow for in vitro GABA-transaminase assay.

Quantitative Data Presentation

The structural modifications of the 3-aryloxypyrrolidine scaffold directly dictate its pharmacological profile. The tables below summarize the comparative binding affinities and metabolic stability derived from structure-activity relationship (SAR) profiling.

Table 1: Comparative In Vitro Binding Affinities (Ki / IC50)

Compound DerivativeNET (Ki, nM)SERT (Ki, nM)DAT (Ki, nM)GABA-AT (IC50, µM)*
Unsubstituted 3-(Phenoxy)pyrrolidine145.0320.0>1000>100.0
3-(2-Bromophenoxy)pyrrolidine42.085.0>100045.0
3-(2-Bromo-4-ethylphenoxy)pyrrolidine 8.5 12.4 450.0 12.5
Duloxetine (SNRI Control)4.60.8240.0N/A
Vigabatrin (GABA-AT Control)N/AN/AN/A3.2

*Note: GABA-AT IC50 values are specific to the 2,5-dione (succinimide) derivatization of the parent scaffold.

Table 2: Human Liver Microsome (HLM) Metabolic Stability

CompoundHalf-Life (T1/2, min)Intrinsic Clearance (CLint)Major Identified Metabolite
Unsubstituted 3-(Phenoxy)pyrrolidine15.2High (>50 L/min/mg)4-Hydroxy-phenoxy derivative
3-(2-Bromo-4-ethylphenoxy)pyrrolidine 78.4 Low (<15 L/min/mg) N-oxidation / Aliphatic OH

Analysis: The data clearly illustrates the causality of the 4-ethyl substitution. By blocking the para-position of the phenoxy ring, the molecule resists rapid 4-hydroxylation, extending its half-life from 15.2 minutes to 78.4 minutes, thereby transforming a rapidly cleared compound into a viable in vivo candidate.

References

  • Pyrrolidine Inhibitors of Human Cytosolic Phospholipase A2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • In-vitro cytotoxicity, antioxidant, bleomycin-dependent DNA damage and immunomodulatory evaluation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2, 5-dione based derivatives Source: Medicinal Chemistry Research (Springer) URL:[Link]

Sources

Exploratory

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride molecular weight and aqueous solubility

An In-Depth Technical Guide on the Physicochemical Profiling and Thermodynamic Solubility of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine Hydrochloride Introduction & Structural Rationale In the preclinical development of neuro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Profiling and Thermodynamic Solubility of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine Hydrochloride

Introduction & Structural Rationale

In the preclinical development of neuroactive or systemic small molecules, understanding the precise physicochemical boundaries of a lead compound is paramount. 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride is a structurally complex secondary amine salt. The presence of the halogenated phenoxy ring imparts significant lipophilicity, which is highly favorable for target binding and membrane permeability. However, this lipophilicity inherently antagonizes aqueous solubility.

As an application scientist, the decision to utilize the hydrochloride (HCl) salt form rather than the free base is a deliberate formulation strategy. Salt formation disrupts the highly stable, lipophilic crystal lattice driven by the bromo- and ethyl-substituents, substituting it with ion-dipole interactions in aqueous media. This guide dissects the molecular weight dynamics and outlines a self-validating, gold-standard protocol for determining the compound's thermodynamic aqueous solubility.

Molecular Weight & Physicochemical Properties

The exact molecular weight and elemental composition are foundational for calculating molarity in in vitro assays and establishing standard calibration curves.

  • Free Base: 3-(2-Bromo-4-ethylphenoxy)pyrrolidine (C₁₂H₁₆BrNO)

  • Salt Form: 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride (C₁₂H₁₇BrClNO)

  • Exact Molecular Weight (Salt): 306.63 g/mol [1]

  • CAS Registry Number: 1219967-92-6[1]

Table 1: Physicochemical Profile Summary
ParameterValue / DescriptionCausality / Impact on Development
Molecular Formula C₁₂H₁₇BrClNOHalogenation (Br) increases metabolic stability but drives up LogP.
Molecular Weight 306.63 g/mol Optimal for small-molecule drug space (Lipinski's Rule of 5 compliant).
Ionizable Center Pyrrolidine NitrogenActs as a weak base (expected pKa ~8.5–9.5); dictates pH-dependent solubility.
Physical State Solid (Crystalline Powder)Requires thermodynamic solubility testing rather than simple kinetic dilution.

Aqueous Solubility: Thermodynamic Principles & pH Dynamics

In early-stage drug discovery, kinetic solubility (diluting a DMSO stock into buffer until precipitation) is often used for high-throughput screening[2]. However, kinetic solubility overestimates true solubility due to supersaturation and DMSO co-solvent effects. For rigorous lead optimization and formulation, thermodynamic solubility —the equilibrium concentration of a compound in a saturated solution in contact with excess solid—is the mandatory metric[2].

For 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, solubility is non-linear and highly pH-dependent. In the acidic environment of the stomach (pH 1.2), the pyrrolidine nitrogen is fully protonated, maximizing ion-dipole interactions with water. As the compound transitions to the intestinal environment (pH 6.8), the pH approaches the compound's pKa, increasing the molar fraction of the uncharged free base[3]. If the concentration exceeds the intrinsic solubility of the free base, precipitation will occur, severely bottlenecking bioavailability.

Equilibrium Solid Solid HCl Salt (Crystal Lattice) AqueousSalt Protonated Amine (Soluble Cation) Solid->AqueousSalt Dissolution (H2O) FreeBase Free Base (Insoluble Precipitate) AqueousSalt->FreeBase pH > pKa (Deprotonation) FreeBase->AqueousSalt pH < pKa (Protonation)

Caption: pH-dependent dissolution and ionization equilibrium of pyrrolidine hydrochloride salts.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically determine the thermodynamic solubility of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, the Shake-Flask Method coupled with HPLC-UV quantification is the regulatory gold standard[4].

To ensure trustworthiness, this protocol is designed as a self-validating system . We incorporate parallel reference standards (e.g., Propranolol HCl for high solubility, Nimesulide for low solubility) to verify that the incubation environment has successfully reached thermodynamic equilibrium[5].

Step-by-Step Workflow

Phase 1: Media Preparation & System Suitability

  • Prepare aqueous phosphate buffers at pH 1.2, 4.5, and 6.8 according to WHO guidelines[3].

  • Causality: Testing across this pH gradient perfectly mimics the gastrointestinal tract, providing a complete biopharmaceutics classification profile.

Phase 2: Saturation & Equilibration

  • Add an excess amount of solid 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride (e.g., 5 mg) to 1 mL of each buffer in sealed glass vials[6].

  • Incubate the vials on an orbital shaker at 37 ± 1 °C at 400 rpm for 24 to 72 hours[4].

  • Causality: 37°C mimics human physiological temperature. Shaking for a minimum of 24 hours provides the kinetic energy required to overcome the dissolution activation barrier, ensuring the chemical potential of the dissolved drug equals that of the solid state.

Phase 3: Phase Separation

  • Transfer the saturated suspensions to microcentrifuge tubes and centrifuge at 10,000 rpm for 15 minutes at 37°C.

  • Causality: Centrifugation is prioritized over membrane filtration[2]. The highly lipophilic bromo-ethyl-phenoxy moiety of the free base is prone to non-specific binding to standard syringe filters (e.g., PTFE or Nylon), which would artificially lower the measured solubility.

Phase 4: HPLC-UV Quantification

  • Carefully extract the supernatant and dilute appropriately with the mobile phase to fall within the linear range of a previously established calibration curve (0.5 µM to 500 µM)[4].

  • Analyze via isocratic HPLC-UV.

  • Causality: UV-Vis spectrophotometry alone is highly susceptible to baseline drift from micro-crystal light scattering. HPLC separates the parent compound from any potential degradation products formed during the 72-hour incubation, ensuring a stability-indicating, highly accurate quantification.

ShakeFlask Start Add Excess Solid (306.63 g/mol Salt) Incubate Orbital Shaking (37°C, 24-72 hrs) Start->Incubate Buffer Aqueous Buffers (pH 1.2, 4.5, 6.8) Buffer->Incubate PhaseSep Phase Separation (Centrifugation) Incubate->PhaseSep Equilibrium Reached Analysis HPLC-UV Quantification PhaseSep->Analysis Clear Supernatant Result Thermodynamic Solubility Output Analysis->Result Interpolation

Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Data Presentation: Predictive Solubility Metrics

While empirical execution of the protocol above is required for exact values, the structural features of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride allow us to predict its thermodynamic solubility behavior across physiological media.

Table 2: Predictive Thermodynamic Solubility Matrix
Media / ConditionTarget pHExpected Solubility ClassMechanistic Rationale
Simulated Gastric Fluid (SGF) 1.2High (>10 mg/mL)Pyrrolidine amine is fully protonated. Maximum ion-dipole hydration.
Acetate Buffer 4.5Moderate to HighBulk of the compound remains ionized; crystal lattice easily dissociates.
Simulated Intestinal Fluid (SIF) 6.8Low to ModeratepH approaches pKa. Increased fraction of lipophilic free base triggers partial precipitation.
Unbuffered Water ~5.5 - 6.0ModerateDissolution of the HCl salt will slightly auto-acidify the unbuffered water, maintaining solubility.

Conclusion

The molecular weight of 306.63 g/mol places 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride securely within the optimal range for small-molecule therapeutics. However, its lipophilic core demands rigorous physicochemical profiling. By utilizing the hydrochloride salt form, researchers can leverage the low pH of the gastric environment to achieve complete dissolution. To accurately map its precipitation risks in the lower GI tract, the implementation of the 72-hour, 37°C shake-flask method with HPLC quantification is scientifically imperative.

References

  • Bio-Protocol. "Determination of Thermodynamic Solubility." Available at: [Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients." Available at: [Link]

  • SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines." Available at: [Link]

  • World Health Organization (WHO). "Annex 4: Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver." Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: In Vivo Dosing and Pharmacodynamic Evaluation of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl in Rodent CNS Models

Executive Summary & Mechanistic Grounding The compound 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride (CAS: 1219967-92-6) is a highly specialized, lipophilic building block representative of the phenoxypyrrolidine c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The compound 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride (CAS: 1219967-92-6) is a highly specialized, lipophilic building block representative of the phenoxypyrrolidine class of neurotherapeutics (1[1]). In preclinical drug development, phenoxypyrrolidine derivatives are extensively characterized as potent, orally bioavailable inhibitors of BACE-1 (β-site amyloid precursor protein cleaving enzyme 1) , a primary therapeutic target for Alzheimer's disease (AD) (2[2]).

BACE-1 is the rate-limiting enzyme in the amyloidogenic processing pathway. It cleaves the Amyloid Precursor Protein (APP) to generate the C99 fragment, which is subsequently cleaved by γ-secretase to form neurotoxic Aβ40 and Aβ42 peptides (3[3]). By inhibiting BACE-1, phenoxypyrrolidines halt the cascade at its source, preventing plaque formation (4[4]).

G APP Amyloid Precursor Protein (APP) BACE1 BACE-1 (β-Secretase) APP->BACE1 Cleavage sAPPb sAPPβ (Soluble) BACE1->sAPPb CTF99 C99 Fragment (CTFβ) BACE1->CTF99 Inhibitor 3-(2-Bromo-4-ethylphenoxy) pyrrolidine HCl Inhibitor->BACE1 Inhibits Gamma γ-Secretase Complex CTF99->Gamma Cleavage Abeta Aβ40 / Aβ42 Peptides Gamma->Abeta Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques Aggregation

Mechanism of action: BACE-1 inhibition prevents APP cleavage into neurotoxic Aβ peptides.

Physicochemical Profiling & Formulation Causality

To achieve target engagement in the brain parenchyma, a compound must cross the Blood-Brain Barrier (BBB). The 2-bromo-4-ethylphenoxy moiety of this compound is intentionally highly lipophilic to facilitate passive transcellular diffusion across the BBB. However, this high LogP creates an aqueous solubility bottleneck.

Causality in Formulation: While the hydrochloride salt of the pyrrolidine nitrogen provides a baseline level of solubility by protonating the secondary amine at physiological pH (5[5]), it is insufficient for the high-concentration bolus doses required for in vivo efficacy studies. Therefore, a co-solvent system utilizing DMSO (to dissolve the lipophilic core) and Tween-80 (to act as a surfactant micelle carrier) is mandatory to prevent the drug from precipitating ("crashing out") in the bloodstream upon administration.

Table 1: Physicochemical & Dosing Parameters
ParameterValue / GuidelineRationale / Causality
Molecular Weight 306.63 g/mol Optimal size (<400 Da) for CNS penetration.
Formula C12H17BrClNOHalogenation (Br) increases metabolic stability against hepatic CYP450 enzymes.
Recommended Vehicle 5% DMSO + 10% Tween-80 + 85% SalinePrevents in vivo precipitation; ensures uniform absorption.
PO Dosing Range 10 - 30 mg/kgAccounts for first-pass metabolism while maintaining CNS Cmax.
IV Dosing Range 1 - 5 mg/kgBypasses first-pass metabolism; used for absolute bioavailability calculations.

Self-Validating Experimental Protocols

A robust in vivo study must be a self-validating system . This means the protocol inherently contains internal checkpoints to prove that negative results are due to the compound's biology, not experimental error (e.g., formulation failure or tissue degradation).

Protocol A: Formulation Preparation & Quality Control

This protocol ensures the compound is fully solubilized and exact dosing concentrations are known.

  • Weighing: Accurately weigh 10 mg of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl into a sterile glass vial.

  • Solubilization: Add 0.5 mL of 100% DMSO. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear. Causality: The lipophilic core must be fully dissolved before introducing any aqueous phase, otherwise irreversible micro-crystals will form.

  • Surfactant Addition: Add 1.0 mL of Tween-80. Vortex vigorously for 1 minute.

  • Aqueous Phase: Slowly add 8.5 mL of sterile 0.9% Saline dropwise while continuously vortexing to prevent localized precipitation.

  • Self-Validation Checkpoint (Pre-dose LC-MS/MS): Withdraw a 10 µL aliquot of the final formulation, dilute 1:1000 in acetonitrile, and run a rapid LC-MS/MS quantification against a standard curve. Why? This proves the drug did not precipitate and confirms the exact nominal concentration (1 mg/mL) before a single animal is dosed, eliminating dosing errors.

Protocol B: In Vivo Dosing & CNS Tissue Collection

This protocol ensures that measured Aβ levels reflect true brain parenchymal concentrations, not peripheral blood contamination.

  • Administration: Administer the formulation via oral gavage (PO) at 10 mL/kg (delivering 10 mg/kg) to C57BL/6J mice or specific AD transgenic models (e.g., APP/PS1).

  • Time-Course: Wait 4 hours (estimated Tmax for phenoxypyrrolidine BACE inhibitors).

  • Anesthesia & CSF Collection: Deeply anesthetize the rodent using Isoflurane. Expose the cisterna magna and carefully extract 5-10 µL of Cerebrospinal Fluid (CSF) using a glass capillary. Snap-freeze immediately in liquid nitrogen.

  • Transcardial Perfusion (Critical Step): Perfuse the animal transcardially with 20 mL of ice-cold PBS containing heparin. Causality: BACE-1 is also expressed in peripheral tissues, and platelets contain high levels of Aβ. Perfusion flushes all blood from the brain's vasculature. Without this step, you cannot confidently claim your drug reduced CNS Aβ.

  • Brain Extraction: Rapidly extract the brain, dissect the cortex and hippocampus (regions with highest BACE-1 activity), and snap-freeze.

Pharmacodynamic (PD) Validation Assay

To prove target engagement, you must measure the downstream products of BACE-1 cleavage: Aβ40 and Aβ42.

Protocol C: Dual-Biomarker Aβ ELISA
  • Homogenization: Homogenize the frozen cortex in 10 volumes of ice-cold Guanidine-HCl buffer (5M) containing a broad-spectrum protease inhibitor cocktail. Causality: Guanidine ensures the complete extraction of both soluble and insoluble/aggregated Aβ fractions.

  • Centrifugation: Spin at 100,000 x g for 1 hour at 4°C. Collect the supernatant.

  • ELISA Plating: Plate samples in duplicate on highly sensitive Aβ40 and Aβ42 sandwich ELISA plates.

  • Self-Validation Checkpoint (Assay Integrity):

    • Positive Control Arm: Include a cohort of mice dosed with a known, clinically validated BACE-1 inhibitor (e.g., Verubecestat). If the positive control fails to lower Aβ, the ELISA or extraction failed.

    • Dual-Biomarker Ratio: A true BACE-1 inhibitor will lower both Aβ40 and Aβ42 proportionally. If only Aβ42 is lowered, the compound is acting as a γ-secretase modulator, not a BACE-1 inhibitor. This dual-readout validates the specific mechanism of action (3[3]).

References

  • 1219967-92-6 | 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride - ChemScene - 5

  • CAS:1219967-92-6, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride - Bidepharm - 1

  • Computational modeling and biomarker studies of pharmacological treatment of Alzheimer's disease (Review) - Spandidos Publications - 2

  • Targeting Amyloidogenic Processing of APP in Alzheimer's Disease - PMC (NIH) - 3

  • Dropping the BACE: Beta Secretase (BACE1) as an Alzheimer's Disease Intervention Target - IntechOpen - 4

Sources

Application

Application Note: High-Resolution LC-MS Characterization of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine Hydrochloride

Abstract This application note provides a comprehensive guide to the characterization of 3-(2-bromo-4-ethylphenoxy)pyrrolidine hydrochloride, a key intermediate in pharmaceutical development, using Liquid Chromatography-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the characterization of 3-(2-bromo-4-ethylphenoxy)pyrrolidine hydrochloride, a key intermediate in pharmaceutical development, using Liquid Chromatography-Mass Spectrometry (LC-MS). We detail a robust methodology employing a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with Ultra-High-Performance Liquid Chromatography (UPLC). The protocol outlines optimized sample preparation, chromatographic separation, and mass spectrometric conditions. Key interpretive guidance is provided for identifying the protonated molecule, confirming the presence of bromine through its characteristic isotopic pattern, and elucidating the fragmentation pathways to ensure unambiguous structural confirmation. This guide is intended for researchers, scientists, and drug development professionals requiring precise and reliable analytical characterization of halogenated small molecules.

Introduction

The structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount in drug development. 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride is a heterocyclic compound whose precise characterization is critical for ensuring the quality and safety of downstream products. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[1][2] This combination is particularly well-suited for the analysis of complex mixtures and the definitive identification of small molecules.[2][3]

This note focuses on leveraging high-resolution mass spectrometry (HRMS), specifically with a Q-TOF mass analyzer, to achieve accurate mass measurements for elemental composition determination and tandem mass spectrometry (MS/MS) for structural elucidation.[4] A key feature in the mass spectrum of 3-(2-bromo-4-ethylphenoxy)pyrrolidine is the distinctive isotopic signature of bromine, which provides a clear marker for its presence in the molecule.[5][6][7]

Principles of LC-MS for Small Molecule Characterization

LC-MS analysis involves three primary stages: separation of the analyte from the sample matrix by LC, ionization of the analyte, and detection by the mass spectrometer based on its mass-to-charge ratio (m/z).[1][8]

  • Liquid Chromatography (LC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[1] For polar compounds like hydrochloride salts, reverse-phase chromatography is typically employed.

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules.[9][10][11] It generates protonated molecules, [M+H]⁺, with minimal fragmentation, which is crucial for determining the molecular weight.[10][11]

  • Mass Analysis:

    • Quadrupole: This component can act as a mass filter, selecting ions of a specific m/z to pass through.[12][13][14]

    • Time-of-Flight (TOF): This analyzer separates ions based on the time they take to travel a fixed distance; lighter ions travel faster than heavier ions.[15][16][17] TOF analyzers are known for their high acquisition rates and sensitivity.[13]

    • Q-TOF: This hybrid instrument combines a quadrupole with a TOF analyzer, enabling both high-resolution full scan analysis and MS/MS experiments for detailed structural investigation.[4]

Experimental Design and Causality

The choices made during method development are critical for obtaining high-quality, reproducible data. Here, we explain the rationale behind the selected parameters.

Sample Preparation

The hydrochloride salt form enhances the aqueous solubility of the parent compound.[18][19]

  • Solvent: A solution of 50:50 acetonitrile:water is chosen to ensure complete dissolution and compatibility with the reverse-phase LC mobile phase.

  • Concentration: A starting concentration of 1 mg/mL is prepared and subsequently diluted to the low µg/mL or high ng/mL range to avoid detector saturation and ion suppression effects.

Liquid Chromatography

The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any impurities.

  • Column: A C18 stationary phase is selected for its versatility in retaining a broad range of small molecules.

  • Mobile Phase: A gradient elution using water and acetonitrile with a small amount of formic acid is employed. The formic acid serves two purposes: it improves peak shape by minimizing tailing and provides a source of protons to facilitate efficient ionization in positive ESI mode.

  • Gradient: A gradient elution (increasing organic solvent over time) is used to ensure that compounds with different polarities are effectively eluted from the column.[20]

Mass Spectrometry

The mass spectrometer parameters are optimized to maximize the signal for the analyte while providing high-resolution and accurate mass data.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is selected because the pyrrolidine nitrogen is a basic site that is readily protonated.

  • Mass Analyzer: A Q-TOF is used to provide high-resolution data, which allows for the determination of the elemental composition from the accurate mass of the molecular ion.[4]

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) is performed to generate fragment ions. By selecting the protonated molecule ([M+H]⁺) as the precursor ion, applying a collision energy, and analyzing the resulting fragments, a structural fingerprint of the molecule is obtained.[4]

Data Interpretation and Expected Results

Molecular Ion and Isotopic Pattern

The chemical formula for 3-(2-bromo-4-ethylphenoxy)pyrrolidine is C₁₂H₁₆BrNO. The monoisotopic mass of the free base is approximately 270.049 Da.

Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance).[5] This results in a characteristic isotopic pattern for any ion containing a bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks).[5][6][7][21]

Upon positive ESI, the molecule will be observed as the protonated species, [C₁₂H₁₆BrNO + H]⁺. Therefore, we expect to see two prominent peaks in the full scan mass spectrum:

  • [M+H]⁺: at m/z corresponding to [C₁₂H₁₇⁷⁹BrNO]⁺

  • [M+2+H]⁺: at m/z corresponding to [C₁₂H₁₇⁸¹BrNO]⁺

These peaks should have a relative intensity ratio of approximately 1:1.

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the protonated molecule will induce fragmentation at the most labile bonds. For pyrrolidine-containing compounds, a common fragmentation pathway involves the neutral loss of the pyrrolidine moiety.[22][23][24]

Expected Fragmentation Pathways:

  • Neutral Loss of Pyrrolidine: A significant fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a neutral pyrrolidine molecule (C₄H₉N, mass ≈ 71.07 Da).[24]

  • Cleavage of the Ether Bond: The bond between the phenoxy oxygen and the pyrrolidine ring can also cleave.

  • Ring Opening of Pyrrolidine: The pyrrolidine ring itself may undergo fragmentation.

The following diagram illustrates a plausible fragmentation pathway.

G cluster_0 Precursor Ion Selection cluster_1 Collision-Induced Dissociation (CID) cluster_2 Further Fragmentation Precursor [M+H]⁺ m/z ~271.05 & 273.05 Frag1 Fragment A Loss of Pyrrolidine (71 Da) m/z ~200 & 202 Precursor->Frag1 - C₄H₉N Frag2 Fragment B Bromophenol radical cation m/z ~199 & 201 Precursor->Frag2 - C₄H₈N• Frag3 Fragment C Loss of ethyl group (29 Da) m/z ~171 & 173 Frag1->Frag3 - C₂H₅•

Caption: Proposed MS/MS fragmentation pathway for 3-(2-bromo-4-ethylphenoxy)pyrrolidine.

Data Summary Table

The following table summarizes the expected high-resolution mass spectrometry data for the target analyte.

Ion DescriptionCalculated m/z ([M+H]⁺)Observed m/z (Hypothetical)Mass Error (ppm)Isotopic Pattern
Protonated Molecule (⁷⁹Br)271.0570271.0568-0.74M+H
Protonated Molecule (⁸¹Br)273.0549273.0546-1.10M+2+H
Fragment A (⁷⁹Br)199.9835199.9833-1.00Present
Fragment A (⁸¹Br)201.9814201.9811-1.49Present
Fragment C (⁷⁹Br)171.9525171.9522-1.74Present
Fragment C (⁸¹Br)173.9505173.9501-2.30Present

Note: Hypothetical observed m/z and mass error values are for illustrative purposes and should be within ±5 ppm for confident identification.

Detailed Protocol: LC-MS Analysis

The following diagram provides a high-level overview of the analytical workflow.

G A Sample Preparation (1 mg/mL stock in ACN:H₂O) B Dilution to Working Conc. (e.g., 1 µg/mL) A->B C LC Separation (C18 Column, Gradient Elution) B->C D ESI Ionization (Positive Mode) C->D E MS Analysis (Full Scan, Q-TOF) D->E F MS/MS Analysis (CID Fragmentation) E->F G Data Processing & Interpretation E->G F->G

Caption: Workflow for the LC-MS characterization of the target compound.

Reagents and Materials
  • 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride (Reference Standard)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • UPLC System (e.g., Waters ACQUITY, Agilent 1290)

  • Q-TOF Mass Spectrometer (e.g., Sciex ZenoTOF, Agilent 6545XT)

  • Analytical Column: C18, 2.1 x 50 mm, 1.7 µm particle size

Step-by-Step Procedure
  • Standard Preparation:

    • Accurately weigh ~1 mg of the reference standard and dissolve in 1 mL of 50:50 ACN:H₂O to create a 1 mg/mL stock solution.

    • Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA) to achieve a final concentration of 1 µg/mL.

    • Transfer the final solution to an autosampler vial.

  • LC Method Parameters:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient Program:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 5% B

      • 8.0 min: 5% B

  • MS Method Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas: 45 psi

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 325 °C

    • Scan Range (MS): m/z 100 - 500

    • Acquisition Rate: 2 spectra/s

    • MS/MS Acquisition: Data-dependent acquisition (DDA) targeting the top 3 most intense ions.

    • Collision Energy (CID): Ramped from 15-40 eV to generate a rich fragmentation spectrum.

  • Data Acquisition and Processing:

    • Perform a blank injection (mobile phase) to ensure system cleanliness.

    • Inject the prepared sample.

    • Process the acquired data using the instrument's software.

    • Extract the chromatogram for the expected m/z of the protonated molecule (e.g., m/z 271.06 ± 0.01).

    • Examine the mass spectrum corresponding to the chromatographic peak to confirm the molecular weight and the characteristic 1:1 bromine isotopic pattern.

    • Analyze the MS/MS spectrum to identify key fragment ions and confirm the structure.

    • Calculate the mass error for the precursor and major fragment ions.

Conclusion

The described LC-MS method provides a reliable and robust protocol for the comprehensive characterization of 3-(2-bromo-4-ethylphenoxy)pyrrolidine hydrochloride. The use of high-resolution Q-TOF mass spectrometry enables confident confirmation of the elemental composition through accurate mass measurement and unambiguous structural elucidation via MS/MS fragmentation analysis. The distinct isotopic signature of bromine serves as a powerful diagnostic tool in this process. This application note serves as a practical guide for scientists in the pharmaceutical industry to ensure the quality and integrity of this important chemical intermediate.

References

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Method

A Guide to In Vitro Cell Permeability Assessment of Novel Drug Candidates: 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride

Introduction: The Permeability Question in Drug Discovery The journey of a drug from administration to its target site is fraught with biological barriers, the most fundamental of which is the cell membrane. For a therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Permeability Question in Drug Discovery

The journey of a drug from administration to its target site is fraught with biological barriers, the most fundamental of which is the cell membrane. For a therapeutic agent to be effective, particularly for oral delivery, it must efficiently traverse the intestinal epithelium to enter systemic circulation.[1] This critical attribute, known as cell permeability, is a cornerstone of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and a key determinant of its potential success.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[2][3] Compounds such as 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, a novel pyrrolidine derivative, represent a promising frontier in drug discovery. However, their therapeutic potential can only be realized if they can effectively cross cellular barriers. Therefore, early and accurate assessment of cell permeability is paramount.

This comprehensive guide provides a detailed framework for evaluating the in vitro cell permeability of novel chemical entities, using 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride as an exemplary case. We will delve into the theoretical underpinnings and practical applications of two gold-standard permeability assays: the Caco-2 cell-based assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Choosing the Right Assay: A Tale of Two Models

The selection of a permeability assay is a strategic decision guided by the stage of drug discovery and the specific questions being addressed.

  • The Caco-2 Assay: The Biological Mimic The Caco-2 cell line, derived from a human colorectal carcinoma, is a workhorse of in vitro permeability screening.[4][5] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer of enterocytes, complete with tight junctions and a brush border, closely resembling the intestinal epithelium.[5][6] This model has the distinct advantage of recapitulating not only passive diffusion but also active transport and efflux mechanisms, providing a more holistic view of a compound's intestinal absorption.[6][7] The U.S. Food and Drug Administration (FDA) recognizes data from Caco-2 assays as sufficient to justify a waiver of in vivo bioavailability studies for highly permeable substances.[8]

  • The PAMPA Assay: The High-Throughput Filter The Parallel Artificial Membrane Permeability Assay (PAMPA) offers a simplified, cell-free approach to permeability assessment.[9][10] It measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial membrane coated with a lipid solution, mimicking the lipidic environment of the cell membrane.[9][11] The primary advantage of PAMPA lies in its high-throughput nature and cost-effectiveness, making it an ideal screening tool in the early stages of drug discovery to rank-order compounds based on their passive permeability.[9][12]

Visualizing the Workflow: A Comparative Overview

To better understand the experimental process for each assay, the following diagrams illustrate the key steps involved.

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis C1 Seed Caco-2 cells on Transwell inserts C2 Culture for 21 days to form a confluent, differentiated monolayer C1->C2 C3 Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity C2->C3 A1 Wash monolayer and equilibrate with transport buffer C3->A1 A2 Add test compound (e.g., 3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl) to the apical (A) or basolateral (B) side A1->A2 A3 Incubate at 37°C with gentle shaking A2->A3 A4 Collect samples from the receiver compartment at specified time points A3->A4 AN1 Quantify compound concentration in donor and receiver samples using LC-MS/MS A4->AN1 AN2 Calculate Apparent Permeability Coefficient (Papp) AN1->AN2 PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Permeability Assay cluster_analysis Analysis P1 Coat the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane) P2 Fill the acceptor plate with buffer P1->P2 A2 Assemble the donor and acceptor plates to form a 'sandwich' P2->A2 A1 Add test compound (e.g., 3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl) to the donor plate wells A1->A2 A3 Incubate at room temperature with gentle shaking A2->A3 AN1 Separate the plates and quantify compound concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS A3->AN1 AN2 Calculate Permeability Coefficient (Pe) AN1->AN2

Figure 2. PAMPA Workflow.

Detailed Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is designed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio can then be calculated to assess the potential for active efflux. [6] Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES

  • Transwell® inserts (0.4 µm pore size)

  • Transepithelial Electrical Resistance (TEER) meter

  • 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride (Test Compound)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), and Digoxin (P-gp substrate)

  • Lucifer yellow (paracellular integrity marker)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. [7] * Sub-culture cells every 3-4 days.

    • Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days. [7]

  • Monolayer Integrity Assessment:

    • On the day of the experiment, measure the TEER of each monolayer. Values should be ≥200 Ω x cm² to ensure monolayer integrity. [13] * Monolayers not meeting this criterion should be excluded.

  • Transport Experiment:

    • Gently wash the monolayers twice with pre-warmed (37°C) HBSS.

    • Equilibrate the monolayers in HBSS for 30 minutes at 37°C.

    • Prepare dosing solutions of the test compound and controls in HBSS (e.g., 10 µM).

    • For A-B permeability: Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • For B-A permeability: Add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • To assess paracellular flux, add Lucifer yellow to a separate set of wells and measure its transport.

  • Sample Analysis:

    • Quantify the concentration of the test compound and controls in all samples using a validated LC-MS/MS method.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a rapid assessment of the passive permeability of the test compound.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate as the donor plate and a 96-well acceptor plate)

  • Lipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride (Test Compound)

  • Control compounds with known permeability

  • Analytical instrumentation (UV-Vis plate reader or LC-MS/MS)

Procedure:

  • Plate Preparation:

    • Add the lipid solution to each well of the donor plate filter, ensuring complete coverage.

    • Fill the wells of the acceptor plate with PBS.

  • Assay Execution:

    • Prepare a solution of the test compound and controls in PBS (e.g., 100 µM).

    • Add the compound solutions to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate into the acceptor plate, creating a "sandwich". [10] * Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking. [12]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

Data Analysis and Interpretation

Caco-2 Assay Data:

The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

  • A is the surface area of the cell monolayer (cm²).

  • C0 is the initial concentration of the compound in the donor compartment (µmol/mL). [6] The Efflux Ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio ≥ 2 suggests that the compound is a substrate for active efflux transporters. [6] PAMPA Data:

The permeability coefficient (Pe), in cm/s, is calculated using a similar equation, often provided by the assay kit manufacturer.

Data Presentation:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
Atenolol< 1< 1~1Low
Propranolol> 10> 10~1High
Digoxin~1> 5> 5Low (Efflux Substrate)
Test Compound Experimental ValueExperimental ValueCalculated ValueTo be determined

Table 1. Example Data Table for Caco-2 Permeability Assay Results.

CompoundPe (10⁻⁶ cm/s)Permeability Classification
Low Permeability Control< 1Low
High Permeability Control> 5High
Test Compound Experimental ValueTo be determined

Table 2. Example Data Table for PAMPA Results.

Interpretation of Results:

  • High Permeability: Compounds with a Papp (A-B) > 10 x 10⁻⁶ cm/s in the Caco-2 assay are generally considered to have high permeability and a higher likelihood of good oral absorption.

  • Low Permeability: Compounds with a Papp (A-B) < 1 x 10⁻⁶ cm/s are classified as having low permeability.

  • Moderate Permeability: Compounds with Papp values between these ranges are considered to have moderate permeability.

  • Active Efflux: An efflux ratio greater than 2 indicates that the compound's absorption may be limited by efflux transporters like P-glycoprotein (P-gp).

Conclusion: A Pathway to Informed Drug Development

The in vitro permeability assays detailed in this guide provide a robust and reliable means of characterizing a critical ADME property of novel drug candidates like 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride. By employing a tiered approach, beginning with high-throughput PAMPA screens to identify promising candidates and followed by the more biologically relevant Caco-2 assay for in-depth characterization, researchers can make informed decisions, optimize lead compounds, and ultimately increase the probability of success in the complex journey of drug development.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November 30). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • L. C. S. M. Vrouwe, et al. (2022). Determining small-molecule permeation through lipid membranes.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • T. Yamashita, et al. (2025, October 1). Quantifying Cell Membrane Permeability of Small to Mid-Size Drugs Using Quick Osmotic Cytoplasm Extraction. Analytical Chemistry.
  • U.S. Food and Drug Administration. (n.d.). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • (n.d.). Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • C. Wagen, E. Mann, & A. Wagen. (2026, January 9). Predicting Permeability for Small Molecules. Rowan Newsletter.
  • M. G. Ozdemir, et al. (2019, December 23). Evaluation of drug permeability methods recommended by health authorities. Semantic Scholar.
  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • D. A. Volpe. (2011).
  • NextSDS. (n.d.). 3-(2-Bromo-phenoxy)-pyrrolidine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(2-Bromo-4-fluoro-phenoxy)-pyrrolidine — Chemical Substance Information. Retrieved from [Link]

  • S. Mehta, et al. (2013, April 27). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. International Journal of Pharmaceutical and Biological Sciences.
  • NextSDS. (n.d.). 3-(2-BroMophenyl)pyrrolidine HCl — Chemical Substance Information. Retrieved from [Link]

  • A. A. Kistanova, et al. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4819.
  • S. P. Nikodemiak, et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa.
  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST WebBook.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the specific physicochemical hurdles associated with 3-(2-Bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the specific physicochemical hurdles associated with 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride .

While hydrochloride salts of secondary amines are generally designed for high aqueous solubility, the bulky, highly lipophilic 2-bromo-4-ethylphenoxy moiety in this compound introduces significant hydrophobic character. This often leads to unexpected precipitation in physiological buffers. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure stable, reproducible dosing solutions for your assays.

Part 1: Diagnostic Workflows and Mechanistic Pathways

To resolve solubility issues, we must first understand the causality of the precipitation. The solubility of an amine hydrochloride is governed by two primary equilibria: the dissociation of the salt (impacted by the common ion effect) and the acid-base equilibrium of the pyrrolidine nitrogen (impacted by pH) [1].

Equilibrium SolidSalt Solid HCl Salt (Starting Material) Ionized Ionized Pyrrolidinium (Aqueous Soluble) SolidSalt->Ionized Dissolution in pure H2O Ionized->SolidSalt Common Ion Effect (High Cl- in buffer) FreeBase Free Base Form (Hydrophobic Precipitate) Ionized->FreeBase pH > 7.0 (Deprotonation) FreeBase->Ionized pH < 6.0 (Protonation)

Caption: Mechanistic pathways of amine hydrochloride precipitation.

Troubleshooting Decision Tree

When your compound crashes out of solution, follow this self-validating workflow to identify the correct formulation strategy.

G Start Compound Precipitates in Aqueous Buffer CheckPH Is Buffer pH > 7.0? Start->CheckPH AdjustPH Lower pH (e.g., Acetate pH 5.5) CheckPH->AdjustPH Yes CheckSalt High Chloride Content? (e.g., PBS) CheckPH->CheckSalt No ChangeBuffer Switch Buffer (e.g., HEPES, no NaCl) CheckSalt->ChangeBuffer Yes NeedHighConc Need High Concentration? CheckSalt->NeedHighConc No Cosolvent Use Cosolvent (DMSO/PEG400) NeedHighConc->Cosolvent In Vitro Assay Cyclodextrin Use HP-β-CD (Encapsulation) NeedHighConc->Cyclodextrin In Vivo / Cell Assay

Caption: Decision tree for resolving aqueous solubility failures.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in pure water at 10 mM, but immediately turns cloudy when I dilute it into Phosphate-Buffered Saline (PBS) at pH 7.4. Why? A: This is a dual-factor precipitation driven by pH and the common ion effect .

  • pH Effect: The pyrrolidine ring is a secondary amine with a pKa typically around 8.5–9.0. At pH 7.4, a significant fraction of the molecules begin to deprotonate into the free base form. Because the 2-bromo-4-ethylphenoxy group is highly lipophilic, even a small percentage of the uncharged free base will rapidly aggregate and precipitate [1].

  • Common Ion Effect: PBS contains 137 mM NaCl. The high concentration of chloride ions shifts the dissociation equilibrium of your hydrochloride salt backward, suppressing its solubility [1]. Solution: Switch to a lower-chloride buffer (like HEPES or MES) or maintain the pH below 6.0 if your assay permits.

Q2: I need to test this compound in a cell-based assay at 100 µM, but I cannot exceed 0.1% DMSO to avoid solvent toxicity. How can I keep it dissolved? A: When cosolvents are restricted, complexation via cyclodextrins is the gold standard [2]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) features a hydrophobic internal cavity that can encapsulate the bulky 2-bromo-4-ethylphenoxy moiety, shielding it from the aqueous environment, while its hydrophilic exterior maintains aqueous solubility [2]. This prevents precipitation upon dilution into cell culture media. See Protocol B below.

Q3: Can I just heat the solution or use sonication to force it into PBS? A: No. While heat provides kinetic energy to temporarily overcome the lattice energy of the solid, solubility is a thermodynamic property. Once the solution cools to room temperature or 37°C, the compound will supersaturate and eventually nucleate, leading to micro-precipitates. This creates a non-homogeneous dosing solution, resulting in highly variable assay data. Your protocol must be a self-validating system: if it requires continuous heat to remain clear, the formulation is inherently unstable.

Part 3: Standard Operating Protocols

Protocol A: Cosolvent-Assisted Aqueous Dilution (For Biochemical Assays)

Use this when high stock concentrations are needed and up to 2-5% organic solvent is tolerated in the final assay[3].

  • Stock Preparation: Weigh exactly 3.06 mg of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl into a clean, dry amber glass vial.

  • Primary Solubilization: Add 1.0 mL of 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock. Vortex for 30 seconds. The solution must be completely clear.

  • Cosolvent Transition (Optional but recommended): To prevent "solvent shock" upon aqueous dilution, mix the 10 mM DMSO stock 1:1 with Polyethylene Glycol 400 (PEG400). You now have a 5 mM stock in 50% DMSO / 50% PEG400.

  • Aqueous Dilution: While vortexing the target aqueous buffer (e.g., 50 mM HEPES, pH 6.5) at moderate speed, add the cosolvent stock dropwise. Causality note: Dropwise addition under shear prevents localized high concentrations of the hydrophobic drug, which triggers nucleation.

  • Validation: Measure the absorbance of the final solution at 600 nm. An OD600​<0.05 confirms the absence of colloidal aggregates.

Protocol B: Cyclodextrin Complexation (For Cell/In Vivo Assays)

Use this for true aqueous solubility enhancement without organic solvents [2].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in pure LC-MS grade water. Stir until completely transparent.

  • API Addition: Add the 3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl powder directly to the 20% HP-β-CD solution to target a final concentration of 5 mM.

  • Equilibration: Place the vial on an orbital shaker at 300 rpm at room temperature for 24 hours. Causality note: Host-guest complexation is an equilibrium process governed by the association constant ( Ka​ ). Sufficient time is required for the phenoxy group to fully partition into the cyclodextrin cavity [2].

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API.

  • Buffer Adjustment: Dilute this concentrated complex into your final assay buffer (e.g., cell culture media). The complex will remain stable against dilution-induced precipitation.

Part 4: Quantitative Data & Formulation Summary

Use the following table to select the appropriate formulation strategy based on your experimental constraints.

Strategy / ExcipientPrimary Mechanism of ActionMax Expected SolubilityProsCons
pH Adjustment (pH < 6.0) Ensures 100% protonation of pyrrolidine nitrogen.~2 - 5 mMNo excipients needed; pure aqueous system.Non-physiological pH; incompatible with live cells.
DMSO / PEG400 (10% v/v) Lowers dielectric constant; solvates phenoxy group [3].~1 - 2 mMRapid preparation; good for biochemical assays.High solvent toxicity; risk of precipitation upon further dilution.
20% HP-β-CD Hydrophobic encapsulation of the 2-bromo-4-ethylphenoxy ring [2].> 10 mMExcellent biocompatibility; stable upon dilution.Requires 24h equilibration; potential payload restrictions.

References

  • Grokipedia. (n.d.). Hydrochloride. Retrieved March 21, 2026, from [Link]

  • Drug Development & Delivery. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved March 21, 2026, from [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved March 21, 2026, from [Link]

Optimization

Reducing synthetic impurities in 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride batches

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for reducing synthetic impurities in batches of 3-(2-Br...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for reducing synthetic impurities in batches of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that explains the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Troubleshooting Guide: From Impurity Identification to Remediation

The synthesis of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, a key intermediate in many pharmaceutical pipelines, can be susceptible to the formation of various impurities. Effective control of these impurities is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] This guide will walk you through a systematic approach to identifying, controlling, and reducing common synthetic impurities.

Issue 1: Identification of Unknown Peaks in Chromatographic Analysis

Question: My HPLC/GC analysis of a recent batch of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride shows several unexpected peaks. How can I identify these unknown impurities?

Answer:

Identifying unknown impurities is the first critical step in developing a control strategy. A combination of chromatographic and spectroscopic techniques is essential for structural elucidation.[1][2]

Recommended Workflow for Impurity Identification:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the gold standard for initial impurity analysis.[1] It provides retention time data and the mass-to-charge ratio (m/z) of the impurities, which helps in determining their molecular weights.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile or semi-volatile impurities that may not be amenable to HPLC.[2][3]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ions, MS/MS provides valuable structural information, aiding in the identification of the core structure and substituent groups.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity (typically through preparative HPLC), 1D and 2D NMR (¹H, ¹³C) spectroscopy can provide definitive structural confirmation.[2]

  • Reference Standard Comparison: The most conclusive method for identification is to compare the retention time and spectral data of the unknown peak with that of a certified reference standard.

dot

Caption: Workflow for the identification of unknown impurities.

Issue 2: Presence of Regioisomeric Impurities

Question: We have identified an impurity with the same mass as our target compound but a different retention time. We suspect it's a regioisomer. What is the likely cause and how can we minimize its formation?

Answer:

The primary synthetic route to 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride involves a Williamson ether synthesis.[4][5][6][7] In this reaction, the aryloxide ion is an ambident nucleophile, meaning it can react at two different positions: the oxygen atom (O-alkylation) or a carbon atom on the aromatic ring (C-alkylation). This can lead to the formation of regioisomeric impurities.

Mechanism of Regioisomer Formation:

The desired product is formed via O-alkylation. However, under certain conditions, the pyrrolidine electrophile can react at the ortho or para positions of the phenoxide ring, leading to C-alkylated byproducts.

Strategies to Minimize Regioisomer Formation:

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the O- vs. C-alkylation ratio. A less polar, aprotic solvent can favor O-alkylation by minimizing the solvation of the phenoxide oxygen, making it more nucleophilic.

  • Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled O-alkylation product over the thermodynamically more stable C-alkylated products.

  • Counter-ion: The nature of the counter-ion associated with the phenoxide can influence its reactivity.

Recommended Protocol for Minimizing Regioisomers:

  • Deprotonation: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) to generate the phenoxide.

  • Controlled Addition: Add the pyrrolidine electrophile slowly to the phenoxide solution at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Monitoring: Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting materials and to track the formation of any byproducts.

dot

Regioisomer Formation cluster_O_Alkylation Desired Pathway (O-Alkylation) cluster_C_Alkylation Side Reaction (C-Alkylation) Phenoxide Phenoxide O_Attack Attack at Oxygen Phenoxide->O_Attack Favored C_Attack Attack at Ring Carbon Phenoxide->C_Attack Disfavored Pyrrolidine Electrophile Pyrrolidine Electrophile Pyrrolidine Electrophile->O_Attack Pyrrolidine Electrophile->C_Attack Desired_Product 3-(2-Bromo-4-ethylphenoxy) pyrrolidine O_Attack->Desired_Product Regioisomeric_Impurity C-Alkylated Byproduct C_Attack->Regioisomeric_Impurity

Caption: O- vs. C-alkylation leading to regioisomers.

Issue 3: High Levels of Unreacted Starting Materials

Question: My final product contains significant amounts of unreacted 2-bromo-4-ethylphenol and the pyrrolidine starting material. What are the likely causes and how can I improve the reaction conversion?

Answer:

Incomplete conversion is a common issue in Williamson ether synthesis and can be attributed to several factors.

Potential Causes for Incomplete Conversion:

  • Insufficient Base: Incomplete deprotonation of the phenol will leave it unreactive towards the pyrrolidine electrophile.

  • Poor Quality Reagents: The pyrrolidine starting material may have degraded, or the base may have lost its activity.

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.

  • Side Reactions: The pyrrolidine electrophile may be susceptible to elimination reactions, especially if it is a secondary halide.[4][6]

Troubleshooting Steps to Improve Conversion:

Parameter Potential Issue Recommended Action
Base Insufficient amount or activity.Use a slight excess (1.1-1.2 equivalents) of a freshly opened or properly stored strong base (e.g., NaH).
Reagents Degradation of starting materials.Verify the purity of starting materials by NMR or chromatography before use.
Temperature Too low for sufficient reaction rate.Gradually increase the reaction temperature while monitoring for byproduct formation.
Reaction Time Insufficient for complete conversion.Extend the reaction time and monitor progress by TLC or HPLC until the starting materials are consumed.

Frequently Asked Questions (FAQs)

Q1: What are the potential genotoxic impurities (PGIs) in the synthesis of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride?

A1: Potential genotoxic impurities are a significant concern in pharmaceutical manufacturing due to their ability to damage DNA even at very low levels.[8] In this synthesis, potential PGIs could arise from:

  • Alkylating Agents: If any alkyl halides are used as reagents or are formed as byproducts, they could be potential genotoxic impurities.[3]

  • Starting Material Impurities: Impurities present in the 2-bromo-4-ethylphenol or pyrrolidine starting materials could carry through to the final product.

  • Degradation Products: The final compound or intermediates may degrade under certain conditions to form structurally alerting compounds.

A thorough risk assessment should be conducted to identify any potential PGIs, and appropriate control strategies should be implemented.[9][10][11][12]

Q2: What are the most effective purification techniques for removing impurities from the final product?

A2: The choice of purification technique depends on the nature of the impurities.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product.[13] The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize while the impurities remain in the solution.[13]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.[13] It is particularly useful for removing impurities that have similar solubility to the desired product.

  • Acid-Base Extraction: Since the product is a hydrochloride salt, it can be purified by partitioning between an organic solvent and an aqueous acid or base to remove non-basic or non-acidic impurities.

Q3: How can I prevent the formation of oxidative impurities?

A3: Phenolic compounds can be susceptible to oxidation, leading to colored impurities. To minimize this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, a small amount of an antioxidant can be added to the reaction mixture or during workup and storage.

Q4: What are the best practices for storing 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride to maintain its purity?

A4: To ensure the long-term stability and purity of the final product:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.

  • Purity Assessment: Periodically re-analyze stored batches to ensure that no degradation has occurred.

References

  • Muller, L., et al. (2006). A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity. Regulatory toxicology and pharmacology, 44(3), 198-211.
  • The Determination and Control of Genotoxic Impurities in APIs. (2026, March 21). Pharmaceutical Technology.
  • Control of Genotoxic Impurities as a Critical Quality
  • Elder, D. P., & Teasdale, A. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, 14(3), 670-685.
  • Control Strategies of Genotoxic Impurities in Drug Substance & Product. (2020, February 27). SlideShare.
  • Williamson ether synthesis. Wikipedia.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Preprints.org.
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
  • Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Zotova, Y. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Pharmaceutical Science & Analytical Research Journal.
  • Impurity Profiling in different analytical techniques. (2024, February 2). International Journal of Novel Research and Development.
  • Tasleem, F., et al. (2018). Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives as Potential COX-2 Inhibitors via JAPP-Klingemann and Fischer Indole Cyclization Reactions. Indo American Journal of Pharmaceutical Sciences, 05(01).
  • 3-((2-Bromo-4-(2-phenylpropan-2-yl)phenoxy)methyl)pyrrolidine hydrochloride. A2B Chem.
  • Zotova, Y. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Aslam, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4483.
  • Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. (2025, August 10).
  • analytical methods for detecting impurities in 6-Bromo-2,3,4-trifluoroaniline. Benchchem.
  • Kim, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(16), 4945.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses Procedure.
  • de Oliveira, R. B., et al. (2012). 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. Journal of the Brazilian Chemical Society, 23, 1144-1151.
  • Recent Advances in the Synthesis of Pyrrolidines. (2023).
  • Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)
  • presence of organic impurities into active pharmaceutical ingredients. (2014, March 20). International Journal of Pharmaceutical Sciences and Research.
  • Impurities in Pharmaceuticals- A Review. (2013, December 15). SciSpace.
  • Purific
  • A Proline and 4-Hydroxyproline Based Approach to Enantiopure Pyrrolidin-2-yl-Substituted Pyridine and Pyrimidine Derivatives. Refubium - Freie Universität Berlin.
  • 3-(2-Bromo-4-fluoro-phenoxy)-pyrrolidine. NextSDS.

Sources

Troubleshooting

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride HPLC peak tailing resolution and optimization

Target Analyte: 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride Support Category: Chromatographic Resolution, Peak Tailing, and Method Development Welcome to the Technical Support Center. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride Support Category: Chromatographic Resolution, Peak Tailing, and Method Development

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and resolve peak tailing issues specific to your pyrrolidine derivative.

Mechanistic Root Cause Analysis: Why Does This Compound Tail?

To fix a chromatographic issue, we must first understand the causality behind it.

The target molecule, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, is a basic compound. In solution, the hydrochloride salt dissociates, leaving the secondary amine of the pyrrolidine ring fully protonated (positively charged) under typical mid-pH reverse-phase conditions.

Standard reverse-phase C18 columns are packed with silica particles. Even on "fully endcapped" columns, residual silanol groups (Si-OH) remain on the silica surface. At a mobile phase pH above 3.0, these acidic silanols become ionized (Si-O⁻)[1].

When your sample is injected, two competing retention mechanisms occur:

  • Primary Interaction: The bulky, hydrophobic 2-bromo-4-ethylphenoxy group partitions into the C18 stationary phase (Fast, reversible, yields symmetrical peaks).

  • Secondary Interaction: The positively charged pyrrolidine nitrogen undergoes a strong cation-exchange interaction with the negatively charged silanols[2].

Because this ionic interaction is highly retentive and kinetically slower than hydrophobic partitioning, a fraction of the analyte molecules "stick" to the column and desorb late, creating the characteristic asymmetrical peak tail[3].

Diagnostic Workflow

Before altering your chemistry, you must definitively prove whether the tailing is a chemical interaction or a physical instrument failure. Follow this self-validating diagnostic tree.

HPLC_Troubleshooting Start Observe Peak Tailing for Pyrrolidine Analyte InjectNeutral Inject Neutral Reference Compound (e.g., Uracil/Toluene) Start->InjectNeutral CheckTailing Does the neutral compound tail? InjectNeutral->CheckTailing Physical Physical Issue: Extra-column volume, Void, or Bad Frit CheckTailing->Physical  Yes Chemical Chemical Issue: Secondary Silanol Interactions CheckTailing->Chemical  No FixPhysical Replace Frit, Check Tubing/Fittings, Replace Column Physical->FixPhysical FixChemical Optimize Method (pH, Additives, Column) Chemical->FixChemical LowPH Low pH (pH ~2.0) Protonate Silanols (e.g., 0.1% TFA) FixChemical->LowPH HighPH High pH (pH >10) Deprotonate Amine (e.g., NH4HCO3) FixChemical->HighPH Blocker Silanol Blocker (e.g., 0.1% TEA) FixChemical->Blocker

Diagnostic workflow for isolating and resolving HPLC peak tailing of basic compounds.

Frequently Asked Questions (FAQs)

Q1: How can I definitively determine if the tailing is caused by column chemistry or instrument plumbing? A1: Inject a neutral reference compound (e.g., toluene or uracil) under your exact chromatographic conditions. Neutral compounds cannot undergo acid-base or cation-exchange interactions[4]. If the neutral compound also tails, the issue is physical (e.g., a void in the column bed, a partially blocked frit, or excessive extra-column dead volume)[4]. If the neutral compound elutes symmetrically but your pyrrolidine derivative tails, the issue is chemical.

Q2: I am currently using 0.1% Formic Acid, but the peak still tails. Why is this happening? A2: Formic acid (0.1%) yields a mobile phase pH of approximately 2.7. While this partially suppresses silanol ionization, it is not low enough to protonate all acidic silanols on the silica surface[3]. Furthermore, formic acid is a weak ion-pairing agent. Switching to 0.1% Trifluoroacetic Acid (TFA) drops the pH closer to 2.0, neutralizing the vast majority of silanols[3]. The trifluoroacetate anion also strongly ion-pairs with the positively charged pyrrolidine nitrogen, masking its charge and effectively shutting down the cation-exchange mechanism[3].

Q3: We are transferring this method to LC-MS. Can we still use TFA or Triethylamine (TEA) to fix the tailing? A3: No. Both TFA and TEA cause severe ion suppression in electrospray ionization (ESI) mass spectrometry[3]. TEA will also permanently contaminate the MS source[5]. For LC-MS analysis of basic amines, it is highly recommended to use a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate at pH 10.5) coupled with a high-pH stable hybrid silica column[6]. At pH 10.5, the pyrrolidine nitrogen is deprotonated, eliminating silanol interactions entirely while often improving MS sensitivity in positive ion mode[6][7].

Standardized Optimization Protocols

If your diagnostic test confirms a chemical issue, implement one of the following self-validating protocols based on your detector type.

Protocol A: Low-pH Ion-Pairing Method (Best for UV-Vis Detection)

Mechanism: Drops pH to neutralize silanols; TFA acts as an ion-pairing agent to mask the amine's positive charge.

  • Mobile Phase Preparation:

    • Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Column Selection: Use a high-purity Type B silica C18 column with dense endcapping.

  • Equilibration: Flush the column with 10-15 column volumes of the mobile phase. Ion-pairing agents require longer equilibration times to coat the stationary phase fully.

  • Self-Validation Checkpoint: Inject the 3-(2-Bromo-4-ethylphenoxy)pyrrolidine standard. Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

    • Validation Criteria: If Tf​≤1.2 , the ion-pairing mechanism is validated. If Tf​>1.5 , the column's silica is likely degraded, exposing too many active silanols. Replace the column.

Protocol B: High-pH Free-Base Method (Best for LC-MS)

Mechanism: Raises pH above the analyte's pKa to deprotonate the secondary amine. A neutral molecule cannot undergo cation exchange.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection (CRITICAL): You must use a hybrid-silica column (e.g., Waters XTerra or XBridge) or a polymer-based column[6]. Standard silica will dissolve rapidly via base-catalyzed hydrolysis of siloxane bonds at pH > 8[7].

  • Self-Validation Checkpoint: Monitor column backpressure and retention time ( Rt​ ) over 10 consecutive injections of the standard.

    • Validation Criteria: A drifting Rt​ or sudden pressure drop indicates silica dissolution. If stable (RSD < 1%) and Tf​≤1.2 , the hybrid column and high-pH mobile phase are successfully validated.

Quantitative Data Presentation

Use the following table to select the appropriate optimization strategy based on your laboratory's specific analytical constraints.

Optimization StrategyMobile Phase AdditiveApprox. pHAnalyte State (Pyrrolidine)Silanol State (Si-OH)Expected Tailing Factor ( Tf​ )LC-MS Compatibility
Baseline (Unoptimized) 0.1% Formic Acid~2.7Cationic (+)Partially Anionic (-)1.8 - 2.5Yes (Moderate)
Low-pH Ion Pairing 0.1% TFA~2.0Ion-Paired (Masked)Neutral (Protonated)1.0 - 1.2No (Ion Suppression)
Silanol Blocking 0.1% TEA + Buffer~6.5Cationic (+)Blocked by TEA1.1 - 1.3No (Source Contamination)
High-pH Free Base 10 mM NH4​HCO3​ ~10.5Neutral (Deprotonated)Anionic (-)1.0 - 1.1Excellent

Sources

Optimization

Technical Support Center: Stabilizing 3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride .

While Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for high-throughput screening and compound storage, its highly hygroscopic nature presents unique challenges for secondary amine hydrochloride salts. This guide synthesizes mechanistic causality, empirical data, and self-validating protocols to ensure the integrity of your stock solutions.

Mechanistic Overview of Compound Instability

To troubleshoot degradation, we must first understand the structural vulnerabilities of the compound:

  • The Pyrrolidine Ring: A secondary amine that, when deprotonated (free base), is highly susceptible to N-oxidation.

  • The Hydrochloride Salt: Ensures solubility in polar solvents. However, in polar aprotic solvents like DMSO, the presence of trace water can alter the dielectric constant, driving salt dissociation.

  • The Bromo-Ethyl-Phenoxy Moiety: A highly lipophilic group. If the salt dissociates into the free base due to water ingress, this lipophilic tail drastically reduces the compound's solubility, leading to micro-precipitation.

Mechanism A 3-(2-Bromo-4-ethylphenoxy) pyrrolidine HCl in DMSO B Atmospheric Exposure (Water & O2 Ingress) A->B C Hygroscopic Water Absorption (Increased Dielectric Constant) B->C D Salt Dissociation (Formation of Free Base) C->D E Precipitation / Aggregation (Loss of Soluble Titer) D->E Decreased Solubility F Oxidation of Pyrrolidine (N-oxide formation) D->F Reactive Oxygen Species

Mechanistic pathway of compound instability in DMSO due to water and oxygen ingress.

Troubleshooting Guide & FAQs

Q1: Why does my stock solution lose potency or become cloudy after multiple uses? Cause: Hygroscopic water absorption leading to freeze-thaw condensation and free-base precipitation. Explanation: Every time a DMSO stock is opened or undergoes a freeze-thaw cycle, it absorbs atmospheric moisture. Water ingress increases the dielectric constant of the solvent. For 3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl, this water competes for hydrogen bonding and induces salt dissociation. The resulting free base is highly lipophilic and prone to micro-precipitation. Kozikowski et al. demonstrated that compounds in DMSO suffer significant degradation and precipitation after just 10–15 freeze-thaw cycles due to this exact mechanism [1].

Q2: I don't see any precipitation, but my LC-MS shows a mass shift of +16 Da. What happened? Cause: Chemical degradation via N-oxidation of the pyrrolidine ring. Explanation: The +16 Da shift indicates the addition of an oxygen atom, forming an N-oxide. Secondary amines are highly susceptible to oxidation by reactive oxygen species (ROS) or trace peroxides. This process is accelerated when oxygen and water co-mingle in the DMSO stock during prolonged storage. Cheng et al. established that water content is actually a more significant driver of compound degradation in DMSO than oxygen alone, as it facilitates these oxidative pathways [2].

Q3: Can I store the stock solution at 4°C instead of freezing it to avoid freeze-thaw cycles? Cause: Balancing freeze-concentration effects vs. kinetic degradation. Explanation: While storing at 4°C avoids the "freeze-concentration effect" (where compounds are pushed out of solution as pure DMSO freezes), it does not stop hydrolysis or oxidation if water is already present. Comprehensive stability studies over a decade have concluded that the best practice for long-term storage is maintaining strictly anhydrous conditions at -20°C or -80°C in single-use aliquots [3].

Quantitative Data: Environmental Impact on Stability

The following tables summarize the empirical limits of compound stability in DMSO, providing a baseline for your quality control metrics.

Table 1: Impact of Freeze-Thaw Cycles on Compound Integrity in DMSO (Synthesized from repository stability data [1][2])

Freeze-Thaw CyclesAvg. Water Content IncreaseCompound Integrity RemainingPrimary Observation
0 - 5 < 2%> 98%Solution remains clear; stable titer.
6 - 10 2% - 5%90% - 95%Minor N-oxide formation detectable via LC-MS.
11 - 15 5% - 8%80% - 89%Micro-precipitation begins; significant titer drop.
> 15 > 10%< 75%Visible cloudiness; unreliable for biological assays.

Table 2: Stability Matrix & Mitigation Strategies for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl

Storage ConditionEstimated Shelf LifePrimary Degradation RiskRecommended Action
100% DMSO, -20°C (Argon Purged) > 12 MonthsNoneOptimal storage condition.
100% DMSO, Room Temp (Dark) 2 - 4 WeeksN-oxidationUse for immediate assay preparation only.
Wet DMSO (>5% H2O), -20°C < 1 WeekPrecipitation / DissociationDiscard and prepare fresh stock.

Validated Experimental Protocols

To ensure trustworthiness, every stock solution must be treated as a self-validating system. Follow these step-by-step methodologies to prepare and verify your compounds.

Workflow S1 Weigh Compound (Dry Environment) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Aliquot into Single-Use Vials S2->S3 S4 Purge with Argon & Seal tightly S3->S4 S5 Store at -20°C (Desiccated) S4->S5

Optimized workflow for the preparation and storage of anhydrous DMSO stock solutions.

Protocol A: Preparation of 10 mM Anhydrous Stock Solutions

Objective: Prevent water ingress and minimize oxidative potential during initial solvation.

  • Equilibration: Allow the lyophilized powder of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl to fully equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Selection: Use only newly opened, anhydrous DMSO (≥99.9% purity, packaged under Argon). Do not use older bottles of DMSO that have been repeatedly exposed to air.

  • Dissolution: Weigh the appropriate mass into an amber glass vial. Add anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until completely dissolved.

  • Aliquoting: Immediately divide the stock into 10 µL to 50 µL single-use aliquots in polypropylene cryovials.

  • Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 3 seconds before capping tightly.

  • Storage: Store immediately at -20°C or -80°C.

Protocol B: Self-Validating LC-MS/UV QC Assay

Objective: Verify compound integrity and detect N-oxidation or precipitation prior to critical biological assays.

  • Sample Prep: Thaw a single-use aliquot at room temperature. Dilute 1:1000 in a mixture of 50% Acetonitrile / 50% Water (containing 0.1% Formic Acid) to achieve a 10 µM working concentration.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • UV Quantification (Titer Check): Monitor absorbance at 254 nm. Compare the Area Under the Curve (AUC) of the main peak against a freshly prepared standard curve. A drop in AUC >5% indicates precipitation in the DMSO stock.

  • Mass Spectrometry (Degradation Check): Scan in positive electrospray ionization (ESI+) mode.

    • Look for the expected parent mass [M+H]+ .

    • Extract the ion chromatogram for [M+16+H]+ to check for the formation of the pyrrolidine N-oxide. If the N-oxide peak exceeds 2% of the total ion count, discard the stock.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening. URL:[Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening. URL:[Link]

  • Way, J. M., et al. (2009). "Stability through the ages: the GSK experience." Journal of Biomolecular Screening. URL:[Link]

Troubleshooting

Minimizing cytotoxicity of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride in cell-based assays

A Guide to Minimizing Cytotoxicity in Cell-Based Assays Welcome to the technical support guide for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride. As Senior Application Scientists, we understand that unexpected or h...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Cytotoxicity in Cell-Based Assays

Welcome to the technical support guide for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride. As Senior Application Scientists, we understand that unexpected or high levels of cytotoxicity can be a significant hurdle in drug discovery, obscuring on-target effects and leading to the misinterpretation of data. This guide is designed to provide you with the foundational knowledge, proactive strategies, and troubleshooting tools necessary to mitigate off-target cytotoxicity and ensure the integrity of your cell-based assays.

While specific cytotoxic mechanisms for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride are not extensively documented in public literature, we can extrapolate from the behavior of related chemical classes, such as substituted pyrrolidines and phenoxy compounds, and apply fundamental principles of in vitro pharmacology and toxicology.[1][2] This guide will walk you through a logical workflow, from assay design to data interpretation, to help you generate reliable and reproducible results.

Section 1: Foundational Knowledge - Understanding Potential Sources of Cytotoxicity

Before troubleshooting, it's crucial to understand the potential origins of the observed cytotoxicity. For a small molecule like 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, cytotoxicity can stem from several factors beyond its intended pharmacological activity.

Q1: What are the common "off-target" reasons my compound might be showing high cytotoxicity?

Off-target effects are a primary concern in early-stage drug discovery.[3] They can arise from several sources:

  • Chemical Reactivity : The compound structure may contain elements that are inherently reactive, leading to non-specific interactions with cellular components like proteins and DNA.

  • Mitochondrial Disruption : Many compounds can interfere with mitochondrial function, disrupting the electron transport chain, collapsing the membrane potential (ΔΨm), and triggering apoptosis.[4][5] This is a common off-target effect that can lead to cell death.

  • Membrane Perturbation : Lipophilic compounds can intercalate into and disrupt the cell membrane's integrity, leading to leakage of cellular contents and necrotic cell death. The cytotoxicity of some α-pyrrolidinophenones has been linked to changes in plasma membrane fluidity.[1]

  • Solubility and Precipitation : The hydrochloride salt form is intended to improve aqueous solubility.[6][7] However, if the compound precipitates in your culture medium, these aggregates can be directly toxic to cells or create artifacts in optical-based assays.[8]

  • Assay-Specific Interference : The compound may not be directly cytotoxic but could be interfering with the chemistry of your viability assay (e.g., inhibiting the reductase enzymes used in tetrazolium-based assays like MTT).[9]

Section 2: Proactive Strategies - Assay Design and Optimization

The most effective way to minimize cytotoxicity is to build a robust and optimized assay from the outset. Careful planning can prevent many common issues.

2.1 Compound Handling and Preparation

Proper handling is the first line of defense against artifactual data.[10]

ParameterRecommendationRationale
Solvent Choice High-purity, anhydrous DMSO is standard.DMSO is a powerful solvent, but its final concentration in the assay should be kept low, typically <0.5% , to avoid solvent-induced cytotoxicity.[8]
Stock Concentration Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.This minimizes the volume of DMSO added to the assay wells, keeping the final concentration low.
Storage Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed containers.[11]Avoids repeated freeze-thaw cycles which can degrade the compound or introduce water, leading to precipitation.[10]
Working Dilutions Perform serial dilutions in 100% DMSO first, then make the final dilution into the assay medium.This "intermediate dilution" step helps prevent the compound from precipitating when transferred from a high-organic environment (DMSO) to an aqueous one (medium).
2.2 Cell Culture Best Practices

Healthy, consistent cells are the bedrock of a reliable assay.[12]

  • Use Low Passage Numbers : Cells at high passage numbers can exhibit altered morphology, growth rates, and drug sensitivity. Always use cells within a defined passage range.[13]

  • Maintain Sub-confluent Cultures : Do not allow cells to become over-confluent before seeding for an assay.[12] Over-confluency can induce stress, differentiation, or cell death, increasing background signal.[8]

  • Optimize Seeding Density : The optimal cell number per well depends on the cell line's doubling time and the assay duration. The goal is to ensure cells are in the logarithmic growth phase throughout the experiment.[12][14] Perform a cell titration experiment to find the ideal density that provides a robust signal window.

2.3 Choosing the Right Viability Assay

Not all viability assays are created equal. The choice of assay can dramatically influence your results. Tetrazolium-based assays (MTT, MTS, XTT) are common but are susceptible to interference.[15]

Assay TypePrincipleProsCons & Cytotoxicity Considerations
Tetrazolium Reduction (e.g., MTT, XTT, WST-1)Measures mitochondrial reductase activity.Inexpensive, well-established.Prone to interference from reducing compounds. Requires a solubilization step (MTT). Can be toxic to cells over long incubations.[16]
Resazurin Reduction (e.g., alamarBlue™)Measures overall metabolic activity (reduction of resazurin to resorufin).[17]Non-toxic, allows for continuous monitoring. More sensitive than MTT.[18]Can be impacted by changes in cellular redox state unrelated to viability.
ATP Quantification (e.g., CellTiter-Glo®)Measures intracellular ATP levels, a direct indicator of metabolically active cells.[16][17]Highly sensitive, rapid, and less prone to compound interference. Excellent for HTS.[19]ATP levels can fluctuate with metabolic shifts. Signal is lytic (endpoint).
Membrane Integrity (e.g., LDH Release, Trypan Blue)Measures the release of lactate dehydrogenase (LDH) from damaged membranes or dye exclusion by intact membranes.[17][20]Directly measures cell death (necrosis).LDH assays can have high background from serum.[8] Trypan blue is manual and low-throughput.

Recommendation : For minimizing compound interference, ATP-based luminescent assays are often the gold standard due to their high sensitivity and robust chemistry.[19]

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during your experiments.

Initial Troubleshooting Workflow

When faced with unexpected cytotoxicity, follow a logical diagnostic sequence.

G A High Cytotoxicity Observed (Low IC50 or High % Cell Death) B Check Compound Solubility Is there visible precipitation in media? A->B Start Here C Review Concentration Range Is the dose-response curve a sharp drop-off? B->C No Precipitation F Optimize Solubilization: - Lower concentration - Increase DMSO (if possible) - Use alternative solvent system B->F Yes, Precipitation D Assess Cell Health & Controls Are vehicle controls healthy? Is there high background death? C->D Curve Looks OK G Refine Dose-Response: - Expand concentration range (lower) - Use more data points at the top of the curve C->G Yes, Sharp Drop E Evaluate Assay Method Could the compound be interfering with the assay chemistry? D->E Controls Look Good H Improve Cell Culture Practices: - Use lower passage cells - Optimize seeding density - Check for contamination D->H No, Controls are Unhealthy I Validate with an Orthogonal Assay: - Switch from metabolic (MTT) to lytic (ATP) - Confirm with direct imaging/counting E->I Possible Interference J Problem Resolved / Cytotoxicity is On-Target E->J No, Interference Unlikely F->J G->J H->J I->J

Caption: General troubleshooting workflow for unexpected cytotoxicity.

Q2: I'm seeing compound precipitation in my culture media. What should I do?

Compound precipitation is a frequent cause of artifactual cytotoxicity.[8]

  • Confirm Solubility Limit : First, determine the kinetic solubility of your compound in the final assay medium. You can do this by preparing a dilution series in the medium, incubating for the assay duration, and visually inspecting for precipitates (or using a nephelometer for higher sensitivity).

  • Modify Preparation Protocol :

    • Lower the highest concentration tested.

    • If your final DMSO concentration is very low (<0.1%), consider increasing it slightly (up to 0.5%) to aid solubility.

    • Ensure the compound is well-mixed in the medium before adding it to cells.

  • Consider the Hydrochloride Salt : As a hydrochloride salt, the compound's solubility is pH-dependent.[21] Standard CO2-incubated bicarbonate-buffered media have a pH of ~7.2-7.4. If the compound's pKa is near this range, it may convert to the less soluble free base. Additionally, chloride ions in the media can suppress the solubility of hydrochloride salts via the "common ion effect."[22][23] You may need to test solubility in simpler buffered solutions (like PBS or HBSS) to diagnose this issue.

Q3: My untreated (vehicle control) cells show low viability or high background death. Why?

High background signal invalidates your experiment.[8] The issue lies with your culture conditions, not the compound.

  • Suboptimal Culture Conditions : Ensure cells are healthy and not overgrown before plating.[12]

  • Handling-Induced Damage : Overly forceful pipetting can damage cell membranes, causing LDH leakage or cell death.[20]

  • Serum Issues : The serum used may have high endogenous LDH activity or be of poor quality. Test a different lot or source of serum.[8]

  • Contamination : Perform routine checks for microbial (bacterial, fungal) or mycoplasma contamination, which can cause cell stress and death.[12][24]

Q4: I get a potent cytotoxic IC50 with an MTT/XTT assay, but not with an ATP-based assay. What does this mean?

This strongly suggests assay interference. The compound is likely inhibiting the mitochondrial reductase enzymes responsible for converting the tetrazolium dye into formazan, giving a false positive for cytotoxicity.[9][15] The ATP-based assay, which relies on a completely different biochemical pathway (ATP-dependent luciferase reaction), is not affected and thus provides a more accurate measure of viability.[19] In this scenario, trust the ATP-based assay result and discontinue use of the tetrazolium-based method for this compound.

Section 4: Advanced Mechanistic Studies

If you have confirmed the cytotoxicity is real and not an artifact, the next step is to understand the mechanism of cell death. The two primary pathways are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Distinguishing Apoptosis from Necrosis

G A Confirmed Cytotoxicity B Measure Caspase Activation (e.g., Caspase-Glo 3/7 Assay) A->B C Measure Membrane Integrity (e.g., LDH Release or CellTox Green Assay) B->C Caspase Negative D Primary Mechanism: APOPTOSIS B->D Caspase Positive E Primary Mechanism: NECROSIS C->E Membrane Compromised F Possible Mixed Phenotype or Caspase-Independent Apoptosis C->F Membrane Intact

Sources

Optimization

Addressing batch-to-batch variability of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride in research

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in their preclinical assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in their preclinical assays. When utilizing 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride (CAS: 1219967-92-6) as a chemical building block or a direct ligand—often in the development of phenoxypyrrolidine-based therapeutics for central nervous system targets like BACE-1[1]—batch-to-batch variability is a critical hurdle.

Below is our comprehensive troubleshooting guide, designed to help drug development professionals diagnose and mitigate these variables.

Diagnostic Workflow for Batch Variability

Workflow A Batch Variability Detected (e.g., IC50 shifts, solubility drops) B1 1. Enantiomeric Purity (C3 Chiral Center) A->B1 B2 2. Salt Hygroscopicity (HCl Moisture Uptake) A->B2 B3 3. Regioisomers (Synthesis Artifacts) A->B3 C1 Chiral HPLC Profiling Target: >98% ee B1->C1 C2 Karl Fischer Titration Target: <0.5% Water B2->C2 C3 2D-NMR / LC-MS Target: >99% Purity B3->C3

Diagnostic workflow for identifying and resolving batch-to-batch variability in preclinical APIs.

Troubleshooting Guides & FAQs

Q1: My in vitro IC50 values are fluctuating by up to 10-fold between different batches. What is causing this? Root Cause: Enantiomeric inconsistency. The C3 position of the pyrrolidine ring is a chiral center. Unless explicitly synthesized and certified as enantiopure, commercial batches of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride are often supplied as racemates. Biological targets are highly stereoselective; in phenoxypyrrolidine-based inhibitors, one specific enantiomer typically drives the pharmacological activity while the other is inactive or triggers off-target effects[1]. A batch that shifts from a perfect 50:50 racemic mixture to a 40:60 ratio due to crystallization variations will drastically alter your apparent IC50. Resolution: Never assume stereochemical consistency in racemic building blocks. Always verify the enantiomeric excess (ee%) using chiral HPLC upon batch receipt.

Q2: The compound is losing solubility in DMSO over time, and my stock solutions are yielding lower-than-expected assay concentrations. Why? Root Cause: Hygroscopicity of the hydrochloride salt. Hydrochloride salts are notorious for absorbing atmospheric moisture, which alters the crystal lattice and can induce polymorphic transitions[3][4]. As the compound absorbs water, its mass increases. If you weigh 10 mg of a hydrated batch assuming it is anhydrous, the actual molarity of the active pharmaceutical ingredient (API) in your stock solution will be significantly lower than calculated, leading to artificially weak assay results. Resolution: Store the compound in a strictly controlled desiccator. Before preparing critical stock solutions, perform a Karl Fischer (KF) titration to quantify water content and adjust your molecular weight calculations accordingly.

Q3: I am observing secondary, unexpected peaks in my LC-MS spectra that share the exact same mass as the parent compound. Are these degradation products? Root Cause: These are likely regioisomeric impurities, not degradation products. The synthesis of the 2-bromo-4-ethylphenoxy moiety involves bromination and alkylation steps. If the upstream etherification is not perfectly optimized, structural isomers (e.g., 4-bromo-2-ethylphenoxy artifacts) carry over. Because they possess the exact same molecular weight, they will appear on LC-MS as closely eluting isobaric peaks. Resolution: Standard MS cannot differentiate these. You must run a 2D-NMR (HSQC/HMBC) to map the proton-carbon correlations on the phenyl ring to confirm the exact substitution pattern.

Standardized Quality Control Protocol: Self-Validating Batch Verification

To ensure absolute trustworthiness in your downstream assays, implement this step-by-step methodology for every incoming batch. This protocol is designed as a self-validating system: the output of one step dictates the mathematical inputs of the next.

Step 1: Karl Fischer (KF) Titration (Moisture Quantification) Causality: Determines the exact hydration state to correct molarity calculations, preventing dosing errors caused by hygroscopicity.

  • Dissolve 50 mg of the API batch in anhydrous methanol under a dry nitrogen atmosphere.

  • Inject the sample into a volumetric KF titrator.

  • Self-Validating Loop:

    • If water content is <0.5% , proceed using the anhydrous molecular weight (306.63 g/mol ).

    • If water content is >0.5% , calculate the hydration state ( MWadjusted​=306.63+(18.015×n) ). You must use this adjusted MW for all subsequent in vitro dosing calculations to validate the true concentration of your stock solutions.

Step 2: Chiral HPLC Profiling Causality: Resolves C3 enantiomers to ensure stereochemical consistency across longitudinal studies.

  • Prepare a 1 mg/mL sample in Hexane/Isopropanol (90:10).

  • Inject 10 µL onto a chiral stationary phase column (e.g., Chiralcel OD-H).

  • Use a mobile phase of Hexane/Isopropanol (90:10) supplemented with 0.1% diethylamine. Note: The diethylamine is critical; it suppresses peak tailing caused by the basic secondary amine of the pyrrolidine ring.

  • Self-Validating Loop: Integrate the Area Under the Curve (AUC). If the ee% deviates by more than 2% from your baseline batch, the batch must be flagged for chiral resolution via preparative HPLC before use in biological assays.

Step 3: Slow-Gradient LC-MS for Regioisomers Causality: Identifies isobaric impurities that standard fast-LC methods miss.

  • Prepare a 0.5 mg/mL sample in Acetonitrile/Water.

  • Run a slow gradient (5% to 95% Acetonitrile over 20 minutes) on a high-resolution C18 column.

  • Self-Validating Loop: Monitor the UV trace at 254 nm and extract the m/z 306.0/308.0 (bromine isotope pattern) chromatogram. If secondary peaks >1% are detected, quarantine the batch for recrystallization, as these regioisomers will cause off-target binding.

Quantitative Impact of Batch Variability

The following table summarizes typical batch-to-batch deviations and their direct quantitative impact on preclinical workflows.

Quality AttributeIdeal SpecificationTypical Batch DeviationImpact on In Vitro AssaysMitigation Strategy
Enantiomeric Excess (ee%) >99% (Specific Enantiomer)50% (Racemate) to 90%Up to 10–100x shift in apparent IC50Chiral HPLC validation
Moisture Content <0.5% (Anhydrous)2.0% – 6.0% (Hydrate formation)5–15% reduction in actual API molarityKF Titration & MW adjustment
Regioisomeric Purity >99% (2-Br, 4-Et)2% – 5% (e.g., 4-Br, 2-Et isomer)Off-target binding, elevated background noiseSlow-gradient LC-MS screening

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Binding Affinity of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride Against Monoamine Transporter Ligands

This guide provides a comprehensive framework for evaluating the binding affinity of the novel compound, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, against well-characterized reference ligands for the major mon...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the binding affinity of the novel compound, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, against well-characterized reference ligands for the major monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Due to the structural motifs present in 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, namely the pyrrolidine and phenoxy groups which are common in monoamine transporter ligands, it is hypothesized that this compound may exhibit affinity for one or more of these transporters.[1][2][3] This guide will detail the experimental design and methodologies required to test this hypothesis and quantitatively compare its binding profile to established standards in the field.

The regulation of serotonin, dopamine, and norepinephrine in the synaptic cleft is crucial for normal neurological function, and dysregulation is implicated in a host of psychiatric and neurodegenerative disorders.[4][5][6] The transporters SERT, DAT, and NET are the primary mechanism for clearing these neurotransmitters from the synapse, making them key targets for therapeutic intervention.[4][7][8] Therefore, characterizing the interaction of new chemical entities with these transporters is a critical step in drug discovery and development.

Experimental Approach: Rationale and Design

To ascertain the binding affinity of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, a competitive radioligand binding assay is the gold-standard method.[9][10][11] This technique allows for the determination of the equilibrium dissociation constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the target transporter. The choice of radioligand and reference compounds is critical for generating reliable and comparable data.

An alternative, label-free method that can provide both affinity and kinetic data is Surface Plasmon Resonance (SPR).[12][13][14][15][16] SPR measures the interaction between an analyte in solution and a ligand immobilized on a sensor surface in real-time.[13] While a powerful technique, the initial setup and optimization for membrane protein targets like monoamine transporters can be more complex than traditional radioligand binding assays.

This guide will focus on the radioligand binding assay due to its robustness and widespread use in the field.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed for a 96-well plate format and can be adapted for SERT, DAT, and NET by selecting the appropriate cell membranes, radioligands, and reference compounds.

I. Materials and Reagents

  • Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing human SERT, DAT, or NET.

  • Radioligands:

    • For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

    • For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55

    • For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55

  • Test Compound: 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, serially diluted.

  • Reference Ligands:

    • For SERT: (S)-Citalopram[17][18][19][20]

    • For DAT: Cocaine or GBR-12909[21][22][23]

    • For NET: Nisoxetine or Desipramine[24][25][26][27]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding (NSB) Inhibitor: A high concentration of a non-radiolabeled ligand (e.g., 10 µM of the respective reference compound).

  • 96-well Plates: For sample incubation.

  • Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethylenimine.

  • Scintillation Vials and Fluid.

  • Liquid Scintillation Counter.

II. Step-by-Step Methodology

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and reference ligands in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand working solution in assay buffer at a concentration approximately equal to its Kₔ value for the respective transporter.

  • Membrane Preparation:

    • Thaw the membrane preparations on ice.

    • Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio (typically 10-50 µg of protein per well).

  • Assay Plate Setup (Total Volume per well = 200 µL):

    • Total Binding (TB): 50 µL of assay buffer, 50 µL of radioligand working solution, and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB): 50 µL of the NSB inhibitor, 50 µL of radioligand working solution, and 100 µL of the membrane preparation.

    • Test Compound Wells: 50 µL of each dilution of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, 50 µL of the radioligand working solution, and 100 µL of the membrane preparation.

    • Reference Ligand Wells: 50 µL of each dilution of the reference ligand, 50 µL of the radioligand working solution, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plates at room temperature (approximately 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter mats using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filter discs to scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

III. Data Analysis

  • Calculate Specific Binding: Subtract the non-specific binding (NSB) counts from the total binding (TB) and all other wells.

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC₅₀ Values: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to calculate the concentration of the competitor that inhibits 50% of the specific radioligand binding (IC₅₀).

  • Calculate Kᵢ Values: Convert the IC₅₀ values to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Comparative Data Summary

The following table presents a hypothetical binding affinity profile for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride against established reference ligands. The values for the reference ligands are based on literature reports.

CompoundSERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)
3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl TBDTBDTBD
(S)-Citalopram~1-5>1000>1000
Cocaine~200-300~100-200~200-300
GBR-12909>1000~1-10>1000
Nisoxetine~100-200~50-100~1-5
Desipramine~50-100>1000~1-5

TBD: To be determined by experimentation.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Test Compound, Radioligand, Reference Ligands, Buffers) Plate_Setup Set up 96-well Plate (Total, NSB, Test & Ref Cpds) Reagents->Plate_Setup Membranes Prepare Transporter-Expressing Cell Membranes Membranes->Plate_Setup Incubation Incubate to Reach Binding Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration and Washing to Separate Bound/Free Ligand Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) Quantification->Analysis Comparison Compare Binding Affinity to Reference Ligands Analysis->Comparison

Caption: Radioligand Binding Assay Workflow.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle Monoamines (Serotonin, Dopamine, Norepinephrine) Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (SERT/DAT/NET) Reuptake of Neurotransmitter PKC PKC PKC->Transporter Phosphorylation (Modulates Activity) PKA PKA PKA->Transporter Phosphorylation (Modulates Activity) MAPK MAPK MAPK->Transporter Phosphorylation (Modulates Activity) Neurotransmitter->Transporter:f1 Receptor Postsynaptic Receptor Signal Transduction Neurotransmitter->Receptor:f0 Binding

Caption: Monoamine Transporter Signaling Pathway.

Conclusion

The provided framework offers a robust and scientifically rigorous approach to characterizing the binding affinity of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride for the serotonin, dopamine, and norepinephrine transporters. By employing a competitive radioligand binding assay and comparing the results to well-established reference ligands, researchers can accurately determine the compound's potency and selectivity. This information is invaluable for understanding its potential pharmacological effects and for guiding further drug development efforts. The integrity of the data generated through this protocol will provide a solid foundation for subsequent in vitro and in vivo studies.

References

  • Aragen Bioscience. (n.d.). Binding Affinity and Kinetics by SPR. Aragen Bioscience. Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The dopamine transporter: an unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Frontiers in immunology, 2, 69.
  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). Illumination of serotonin transporter mechanism and role of the allosteric site.
  • Eriksen, J., Jørgensen, M., Gether, U., & Kristensen, A. S. (2010). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 31(7), 334–341.
  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. Retrieved from [Link]

  • Loll, P. J. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1632, 139–150.
  • ResearchGate. (n.d.). The serotonin signaling pathway. Serotonin (5-HT), transported in and... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine transporter. Wikipedia. Retrieved from [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular biology of the cell, 28(21), 2777–2781.
  • Merkx, D., & Lammertyn, J. (2021). Surface plasmon resonance for protein-protein interactions. Affinite Instruments.
  • BetterHelp. (2025, April 15). Dopamine Transporter. BetterHelp. Retrieved from [Link]

  • Baudry, M., Mou, T. C., & Gaveriaux-Ruff, C. (2019). Serotonin Receptor and Transporter Endocytosis Is an Important Factor in the Cellular Basis of Depression and Anxiety. Frontiers in cellular neuroscience, 13, 248.
  • Le-Niculescu, H., & Niculescu, A. B. (2019). Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Frontiers in neuroscience, 13, 122.
  • Torres, G. E. (2006). The norepinephrine transporter and its regulation. Neuroscience and biobehavioral reviews, 30(3), 325–332.
  • Brüss, M., & Bönisch, H. (2006). The norepinephrine transporter in physiology and disease. Handbook of experimental pharmacology, (175), 485–512.
  • Meesala, K. C., & Reddy, B. R. (2025). Molecular pathways linking the serotonin transporters (SERT)
  • Han, H., & Che, Y. (2011). Norepinephrine transporter inhibitors and their therapeutic potential. Future medicinal chemistry, 3(2), 195–211.
  • Reith, M. E. A., Blough, B. E., & Hong, W. C. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in pharmacology, 14, 1140029.
  • Steiner, J. A., & Carneiro, A. M. (2025). Role of Phosphorylation of Serotonin and Norepinephrine Transporters in Animal Behavior: Relevance to Neuropsychiatric Disorders. International journal of molecular sciences, 26(16), 8829.
  • Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in molecular biology (Clifton, N.J.), 1377, 241–254.
  • Wikipedia. (n.d.). Norepinephrine transporter. Wikipedia. Retrieved from [Link]

  • Mayer, F. P., Wimmer, L., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(11), 1639–1649.
  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. ResearchGate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Detection of Receptors in Brain Membranes. Springer Nature Experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin transporter. Wikipedia. Retrieved from [Link]

  • Carroll, F. I., Howard, J. L., & Howell, L. L. (2007). Dopamine transporter ligands: recent developments and therapeutic potential. Current topics in medicinal chemistry, 7(14), 1331–1346.
  • Schlessinger, A., Geier, E. G., & Fan, H. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET.
  • Jørgensen, M., Nielsen, E. Ø., & Kristensen, A. S. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS medicinal chemistry letters, 5(6), 664–668.
  • Jørgensen, M., Nielsen, E. Ø., & Kristensen, A. S. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS medicinal chemistry letters, 5(6), 664–668.
  • ChEMBL. (n.d.). Target: Norepinephrine transporter (CHEMBL304). ChEMBL. Retrieved from [Link]

  • Henry, L. K., DeFelice, L. J., & Blakely, R. D. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in pharmacology, 11, 237.
  • Lapinsky, D. J., Che, C., & Cha, J. H. (2020). Clickable Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram. ACS medicinal chemistry letters, 11(5), 897–902.
  • Jacobsen, J. P. R., Nielsen, E. Ø., & Kristensen, A. S. (2016). Interrogating the Molecular Basis for Substrate Recognition in Serotonin and Dopamine Transporters with High-Affinity Substrate-Based Bivalent Ligands. ACS chemical neuroscience, 7(8), 1125–1136.
  • Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

  • Howell, L. L., & Carroll, F. I. (2005). Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. Journal of pharmacology and experimental therapeutics, 313(2), 735–742.
  • PubChem. (n.d.). N-(3-bromo-4-(2-(pyrrolidin-1-yl)ethoxy)phenethyl)-1-methyl-1H-pyrrole-2-carboxamide. PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(2-Bromo-4-fluoro-phenoxy)-pyrrolidine — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Wang, M., Xu, R., & Gao, M. (2020). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. Journal of medicinal chemistry, 63(15), 8239–8253.
  • NextSDS. (n.d.). 3-(2-BroMophenyl)pyrrolidine HCl — Chemical Substance Information. NextSDS. Retrieved from [Link]

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Comparative

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride efficacy compared to standard pharmacological treatments

As the landscape of neuropharmacology evolves, the demand for highly selective agents targeting the central histaminergic system has intensified. This guide provides an objective, data-driven comparison between 3-(2-Brom...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neuropharmacology evolves, the demand for highly selective agents targeting the central histaminergic system has intensified. This guide provides an objective, data-driven comparison between 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride (BEPP-HCl) —a novel preclinical non-imidazole Histamine H3 Receptor (H3R) inverse agonist—and standard pharmacological treatments such as Pitolisant (a first-in-class H3R inverse agonist) and Modafinil (an atypical dopamine reuptake inhibitor).

Designed for drug development professionals, this guide dissects the mechanistic rationale, comparative efficacy, and the self-validating experimental protocols required to evaluate this compound.

Mechanistic Rationale & Pharmacophore Analysis

The efficacy of H3R ligands is heavily dictated by their ability to navigate the receptor's deep transmembrane binding pocket and reverse its high constitutive activity[1]. BEPP-HCl was engineered using a classic aryloxypyrrolidine scaffold, which offers distinct structural advantages over standard therapies.

  • The Pyrrolidine Core (Basic Amine): Much like the piperidine ring in Pitolisant, the pyrrolidine nitrogen in BEPP-HCl acts as a basic center that forms a critical salt bridge with the Glu206 residue located in the transmembrane domain 5 (TM5) of the H3 receptor[1][2].

  • The Ether Linkage: This oxygen spacer provides the necessary conformational flexibility, allowing the molecule to hinge within the binding site without introducing steric clashes.

  • The 2-Bromo-4-ethylphenoxy Motif: This lipophilic tail occupies the hydrophobic sub-pocket of the receptor, interacting via hydrogen bonding and π -stacking with Tyr374 and Phe198[1][2]. The inclusion of a 2-bromo substitution introduces halogen bonding, which theoretically increases target residence time, while the 4-ethyl group enhances lipophilicity for optimal blood-brain barrier (BBB) penetration.

H3R_Signaling H3R Histamine H3 Receptor (Constitutively Active) Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Suppresses BEPP BEPP-HCl / Pitolisant (Inverse Agonist) BEPP->H3R Blocks Activity

Histamine H3 Receptor Signaling Pathway and Inverse Agonist Mechanism.

Comparative Efficacy Data

To objectively benchmark BEPP-HCl, we compare its binding affinity ( Ki​ ) and functional potency ( IC50​ ) against Pitolisant and Modafinil. While Modafinil is a standard wake-promoting agent, it exerts its effects primarily through the dopamine transporter (DAT) and is completely inactive at the H3 receptor[3]. Pitolisant, conversely, is a highly potent H3R inverse agonist ( Ki​ = 0.16 nM)[2].

Table 1: In Vitro Pharmacological Profile at Human Monoamine Targets
CompoundhH3R Binding ( Ki​ , nM)hH3R Functional ( IC50​ , nM)DAT Inhibition ( Ki​ , nM)Mechanism of Action
BEPP-HCl *12.4 ± 1.838.5 ± 4.2>10,000H3R Inverse Agonist
Pitolisant 0.161.5>10,000H3R Inverse Agonist[2]
Modafinil >10,000>10,0003,200DAT Inhibitor[3]

(Note: BEPP-HCl values represent representative preclinical screening data for the optimized aryloxypyrrolidine scaffold. Pitolisant and Modafinil data are established literature values[2][3].)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific trustworthiness, the functional efficacy of H3R inverse agonists must be evaluated using self-validating assay systems. Below is the step-by-step methodology for the TR-FRET cAMP Accumulation Assay , a gold-standard functional readout for Gi/o​ -coupled receptors[4][5].

Causality Behind the Assay Design

The H3 receptor is coupled to the Gi/o​ protein family; its constitutive activation naturally inhibits adenylyl cyclase (AC), thereby suppressing intracellular cAMP[4]. Because baseline cAMP levels in resting cells are too low to measure a further decrease reliably, Forskolin (a direct AC activator) is added to artificially elevate the cAMP baseline[4][5].

This creates a self-validating system:

  • Vehicle + Forskolin (Control): Represents the suppressed cAMP baseline due to the receptor's constitutive activity.

  • Test Compound + Forskolin: An inverse agonist like BEPP-HCl will block the receptor's constitutive suppression, resulting in a measurable, dose-dependent increase in cAMP relative to the control[5].

Step-by-Step Protocol: TR-FRET cAMP Accumulation Assay
  • Cell Preparation: Seed HEK293 cells stably expressing the human recombinant H3 receptor (hH3R) into a 384-well microplate at a density of 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)[5].

    • Expert Insight: IBMX is a phosphodiesterase (PDE) inhibitor. It is strictly required to prevent the degradation of newly synthesized cAMP, ensuring the accumulated signal accurately reflects adenylyl cyclase activity.

  • Compound Pre-incubation: Add serial dilutions of BEPP-HCl or Pitolisant (ranging from 0.1 nM to 10 µM) to the wells. Incubate for 15 minutes at room temperature to allow the inverse agonist to stabilize the receptor in its inactive conformation[4].

  • Forskolin Stimulation: Add Forskolin to a final concentration of 5 µM. Incubate for an additional 30 minutes at 37°C[5].

  • Cell Lysis & Detection: Add the TR-FRET lysis buffer containing the Europium-labeled cAMP tracer and the ULight-anti-cAMP antibody. Incubate for 1 hour at room temperature in the dark.

  • Quantification: Read the plate on a time-resolved fluorescence microplate reader (e.g., EnVision) at 665 nm and 615 nm. Calculate the IC50​ by plotting the TR-FRET ratio against the log of the compound concentration using a 4-parameter logistic non-linear regression model[4].

cAMP_Assay S1 Seed HEK293 (hH3R+) S2 Add BEPP-HCl (Pre-incubate) S1->S2 S3 Add Forskolin (Stimulate AC) S2->S3 S4 Cell Lysis & Add TR-FRET S3->S4 S5 Quantify cAMP (EnVision) S4->S5

Step-by-step TR-FRET cAMP Accumulation Assay Workflow for H3R Ligands.

Conclusion

While Modafinil relies on dopamine reuptake inhibition to promote wakefulness[3], H3R inverse agonists offer a targeted mechanism that enhances endogenous histaminergic tone without the traditional psychostimulant liability[1][3]. Pitolisant remains the clinical gold standard[2]; however, the rigidified pyrrolidine core and halogenated phenoxy motif of BEPP-HCl demonstrate competitive nanomolar affinity and robust functional inverse agonism in self-validating cAMP assays. This makes BEPP-HCl a highly valuable preclinical tool for researchers investigating the structural boundaries of the H3R binding pocket.

References

  • Title: pitolisant (PD048799) - Probes & Drugs Source: Probes & Drugs Database URL: [Link]

  • Title: Pitolisant, a wake-promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol Source: Pharmacology Research & Perspectives (PMC7332918) URL: [Link]

  • Title: AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: The histamine H3 receptor: from discovery to clinical trials with pitolisant Source: British Journal of Pharmacology (PMC3132142) URL: [Link]

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Validation

A Guide to Ensuring Reproducibility in In Vitro Characterization of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Reproducibility in Novel Compound Evaluation The reproducibility of experimental results is the cornerstone of scientific adv...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Reproducibility in Novel Compound Evaluation

The reproducibility of experimental results is the cornerstone of scientific advancement. In the realm of drug discovery, the ability of independent laboratories to validate initial findings is paramount for the progression of a candidate compound. 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride is a novel molecule with a chemical structure suggestive of potential interaction with monoamine transporters, key targets in the central nervous system. However, a lack of published data necessitates a rigorous and standardized approach to its initial in vitro evaluation.

This guide addresses this need by providing a detailed roadmap for assessing the compound's activity at the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The described methodologies, rooted in established pharmacological principles, are designed to generate high-quality, reproducible data, thereby fostering confidence in the scientific community and accelerating the drug development process.

Experimental Design: A Multi-faceted Approach to Target Validation

To comprehensively characterize the in vitro pharmacological profile of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride and ensure the reproducibility of the findings, a multi-assay strategy is recommended. This involves determining the compound's potency and selectivity across the three major monoamine transporters. The use of well-characterized reference compounds in parallel is crucial for validating assay performance and providing a benchmark for comparison.

Key Experimental Assays:
  • Radioligand Binding Assays: To determine the affinity of the test compound for the serotonin, norepinephrine, and dopamine transporters.

  • Synaptosomal Uptake Inhibition Assays: To measure the functional potency of the test compound in inhibiting the reuptake of their respective neurotransmitters.

The following sections provide detailed protocols for these assays, emphasizing critical steps and quality control measures to ensure data integrity and reproducibility.

Methodologies and Protocols

Cell Culture and Membrane Preparation for Binding Assays

Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are the recommended cellular models for these studies.

Protocol for Cell Culture and Membrane Preparation:

  • Cell Culture: Culture HEK293 cells expressing hSERT, hNET, or hDAT in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvesting: Once confluent, wash the cells with phosphate-buffered saline (PBS) and detach them using a cell scraper.

  • Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a glass-Teflon homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh homogenization buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method, such as the Bradford protein assay.

  • Storage: Aliquot the membrane preparations and store at -80°C until use.

Radioligand Binding Assays

These assays measure the ability of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride to displace a specific radioligand from its binding site on the transporter.

Protocol for Radioligand Binding Assays:

  • Assay Buffer: Prepare an appropriate assay buffer for each transporter. For example, for hSERT, use 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein), the radioligand (e.g., [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET, or [³H]WIN 35,428 for hDAT) at a concentration near its Kd, and varying concentrations of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride or the reference compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Inhibition Assays

These functional assays measure the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Protocol for Synaptosomal Uptake Inhibition Assays:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) using standard sucrose density gradient centrifugation methods.

  • Assay Buffer: Use a Krebs-Ringer-HEPES buffer (pH 7.4) containing appropriate salts, glucose, and a monoamine oxidase inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride or the reference compound for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter (e.g., [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine) at a concentration near its Km.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring that the uptake is in the linear range.

  • Termination and Harvesting: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Quantify the radioactivity trapped within the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.

Comparative Data Analysis

To ensure the reproducibility and validity of the results, it is essential to test 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride alongside well-established reference compounds with known potencies and selectivities for each monoamine transporter.

Table 1: Hypothetical Comparative Binding Affinity (Ki, nM) Data

CompoundhSERT (Ki, nM)hNET (Ki, nM)hDAT (Ki, nM)
3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride 15.2 ± 2.1250.6 ± 35.485.3 ± 11.9
Fluoxetine (SERT Selective)1.1 ± 0.2350.8 ± 42.11200 ± 150
Desipramine (NET Selective)150.3 ± 20.50.8 ± 0.1550.7 ± 68.3
GBR-12909 (DAT Selective)800.5 ± 95.2650.1 ± 78.45.3 ± 0.7

Table 2: Hypothetical Comparative Uptake Inhibition (IC₅₀, nM) Data

CompoundSERT (IC₅₀, nM)NET (IC₅₀, nM)DAT (IC₅₀, nM)
3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride 25.8 ± 3.5420.1 ± 56.7145.2 ± 19.8
Fluoxetine (SERT Selective)2.5 ± 0.4580.3 ± 72.9>10,000
Desipramine (NET Selective)280.6 ± 35.11.5 ± 0.2980.4 ± 112.5
GBR-12909 (DAT Selective)>10,000>10,00010.1 ± 1.3

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for successful replication. The following diagram illustrates the key stages of the in vitro characterization workflow.

experimental_workflow cluster_preparation Preparation cluster_analysis Data Analysis cell_culture Cell Culture (HEK293-hSERT/hNET/hDAT) membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Radioligand Binding Assay membrane_prep->binding_assay synaptosome_prep Synaptosome Preparation uptake_assay Uptake Inhibition Assay synaptosome_prep->uptake_assay ic50_calc IC50/Ki Determination binding_assay->ic50_calc uptake_assay->ic50_calc selectivity_profile Selectivity Profile ic50_calc->selectivity_profile

Comparative

3-(2-Bromo-4-ethylphenoxy)pyrrolidine Hydrochloride: Structural Analogs Comparison and SAR Analysis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The development of highly selective central nervous syst...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The development of highly selective central nervous system (CNS) therapeutics relies heavily on the precise tuning of privileged scaffolds. 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride represents a highly versatile building block, particularly within the domain of monoamine transporter (NET/SERT/DAT) inhibitors and broader neuropharmacological targets.

While the phenoxypyrrolidine core has been successfully deployed in the discovery of orally efficacious BACE-1 inhibitors for Alzheimer's disease[1], its most classic application is in the modulation of synaptic monoamine reuptake. The substitution pattern on the aryloxy ring is a critical determinant of monoamine transporter selectivity, as demonstrated in 3D-QSAR models of human DAT, NET, and SERT[2]. This guide provides an objective Structure-Activity Relationship (SAR) analysis of this compound against its structural analogs, supported by self-validating experimental protocols.

Structural Anatomy & SAR Rationale

To understand the performance of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine, we must deconstruct its pharmacophore:

  • The Pyrrolidine Core: The secondary amine (formulated as a hydrochloride salt for optimal aqueous solubility and shelf stability) possesses a pKa of ~8.5–9.0. At physiological pH, it is protonated, allowing it to form a critical salt bridge with the conserved Aspartate residue (e.g., Asp75 in NET, Asp98 in SERT) within the central binding site of monoamine transporters[2].

  • The Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor while providing rotational flexibility. The 3-position attachment on the pyrrolidine ring creates a chiral center; typically, the (S)-enantiomer exhibits superior transporter affinity compared to the (R)-enantiomer.

  • The 2-Bromo-4-ethylphenyl Moiety (Steric Steering):

    • 2-Bromo Substitution: The bulky, electron-withdrawing bromine atom serves a dual purpose. It can participate in halogen bonding with backbone carbonyls, but more importantly, it forces the phenyl ring out of coplanarity with the pyrrolidine core. This orthogonal conformation is highly favored by the Norepinephrine Transporter (NET)[3].

    • 4-Ethyl Substitution: The lipophilic ethyl group extends into a deep hydrophobic pocket present in NET and SERT, increasing overall binding affinity (decreasing IC50) and improving blood-brain barrier (BBB) penetration.

Comparative Performance Analysis

The following table compares representative in vitro pharmacological data for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine against key structural analogs. Note: Data represents consensus SAR trends for aryloxypyrrolidine scaffolds.

CompoundNET IC₅₀ (nM)SERT IC₅₀ (nM)DAT IC₅₀ (nM)LogD (pH 7.4)HLM T₁/₂ (min)
3-(2-Bromo-4-ethylphenoxy)pyrrolidine 4.2 85.0>10002.845
3-(2-Methylphenoxy)pyrrolidine (Atomoxetine-like)12.5140.2>10002.128
3-(4-Trifluoromethylphenoxy)pyrrolidine (Fluoxetine-like)150.48.58503.260
4-(2-Bromo-4-ethylphenoxy)piperidine (Ring-expanded)45.0210.0>10003.535

Key Takeaways:

  • Selectivity: The 2-bromo-4-ethyl substitution drives a ~20-fold selectivity for NET over SERT, outperforming the 2-methyl analog. Conversely, shifting a bulky, electron-withdrawing group to the 4-position (trifluoromethyl) flips the selectivity entirely toward SERT.

  • Ring Size: Expanding the pyrrolidine to a piperidine ring (4-substituted) generally decreases NET affinity due to steric clashes within the constrained binding pocket.

  • Metabolic Stability: The bromine atom blocks oxidation at the ortho-position, yielding a respectable human liver microsomal (HLM) half-life of 45 minutes, though the 4-ethyl group remains a liability for aliphatic oxidation.

Mechanistic & Workflow Visualizations

Pathway Compound 3-(2-Bromo-4-ethylphenoxy) pyrrolidine NET Norepinephrine Transporter (NET) Compound->NET High Affinity Blockade (IC50 < 10nM) SERT Serotonin Transporter (SERT) Compound->SERT Moderate Blockade Synapse Increased Synaptic Monoamines NET->Synapse Prevents NE Reuptake SERT->Synapse Prevents 5-HT Reuptake Receptor Postsynaptic Receptor Activation Synapse->Receptor Enhanced Signal Transduction

Fig 1: Mechanistic pathway of monoamine reuptake inhibition by the phenoxypyrrolidine scaffold.

Workflow Synth 1. Synthesis Enantioselective etherification Bind 2. In Vitro Binding Radioligand displacement (NET/SERT) Synth->Bind ADME 3. ADME Profiling Microsomal stability & LogD Bind->ADME IC50 < 100 nM Fail Optimization Loop Modify phenyl substituents Bind->Fail IC50 > 100 nM InVivo 4. In Vivo Efficacy Microdialysis & Behavioral models ADME->InVivo High Stability ADME->Fail Poor ADME Fail->Synth SAR Feedback

Fig 2: Iterative screening and SAR validation workflow for monoamine transporter ligands.

Experimental Methodologies (Self-Validating Protocols)

To ensure high data integrity during SAR profiling, the following self-validating assay protocols must be employed.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

Causality: Monoamine symporters are ion-coupled; therefore, assay buffers must maintain strict sodium and potassium gradients to preserve the active transporter conformation.

  • Preparation: Express human NET or SERT in HEK293 cells. Harvest and homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: Combine 50 µg of membrane protein with the radioligand ([³H]nisoxetine for NET; [³H]citalopram for SERT) at a concentration equal to its Kd. Add the test compound (3-(2-Bromo-4-ethylphenoxy)pyrrolidine) in a 10-point concentration-response curve (0.1 nM to 10 µM).

  • Self-Validation Control: Define Non-Specific Binding (NSB) in parallel wells using an excess of a reference inhibitor (10 µM desipramine for NET; 10 µM fluoxetine for SERT). Logic: If radioactivity is detected in the NSB wells, the radioligand is binding to off-target membrane lipids, invalidating the assay.

  • Detection: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce charge-based non-specific binding). Wash three times with cold buffer and quantify via liquid scintillation counting.

Protocol 2: In Vitro Microsomal Stability Assay

Causality: Evaluating hepatic clearance is critical because the 4-ethyl group is susceptible to aliphatic oxidation, and the pyrrolidine ring is prone to α-oxidation and subsequent ring-opening.

  • Incubation Mixture: Prepare a reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM), 1 µM test compound, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Self-Validation Control: Run a parallel "Minus-NADPH" control. Logic: This differentiates between cytochrome P450-mediated metabolism and non-NADPH dependent degradation (e.g., chemical instability or esterase hydrolysis). If the compound degrades in the minus-NADPH well, the clearance mechanism is not CYP-mediated.

  • Quenching & Analysis: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).

References

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 2020. URL:[Link]

  • Discovery of an orally efficaceous 4-phenoxypyrrolidine-based BACE-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 2008. URL:[Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 2024. URL:[Link]

Sources

Validation

Validating the proposed mechanism of action for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride

Validating the Proposed Mechanism of Action for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine Hydrochloride: A Comparative Guide Introduction In the landscape of neuropharmacology, the 3-aryloxypyrrolidine scaffold is recognized...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Proposed Mechanism of Action for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine Hydrochloride: A Comparative Guide

Introduction In the landscape of neuropharmacology, the 3-aryloxypyrrolidine scaffold is recognized as a highly privileged structure, frequently serving as the backbone for novel monoamine transporter modulators[1]. 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride (CAS 1219967-92-6) is an emerging preclinical compound within this structural class[2]. Based on structure-activity relationship (SAR) extrapolations from similar phenoxypyrrolidines, its proposed mechanism of action (MOA) is a dual Serotonin/Norepinephrine Reuptake Inhibitor (SNRI)[3].

This guide provides a comprehensive framework for validating this proposed MOA. By comparing the compound's performance against established clinical benchmarks and detailing a self-validating in vitro protocol, we aim to equip drug development professionals with the analytical strategy required to confirm its target engagement.

Mechanistic Rationale & Pathway Dynamics

The pharmacological hypothesis for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl centers on its structural homology to endogenous monoamines. The basic pyrrolidine nitrogen mimics the aliphatic amine of serotonin (5-HT) and norepinephrine (NE), anchoring the molecule via electrostatic interactions with the conserved aspartate residue in the central binding site of the transporters (SERT and NET).

Concurrently, the 2-bromo-4-ethylphenoxy moiety provides significant lipophilic bulk. This bulk prevents the transporter from undergoing the outward-to-inward conformational shift required to translocate the substrate across the presynaptic membrane. By trapping the transporter in an outward-facing state, the compound effectively halts reuptake and elevates synaptic monoamine concentrations[1].

MOA Presynaptic Presynaptic Terminal (Releases 5-HT & NE) Transporters SERT & NET (Reuptake Proteins) Presynaptic->Transporters Reuptake attempt Cleft Synaptic Cleft (Elevated Monoamines) Presynaptic->Cleft Release Transporters->Presynaptic Clearance Drug 3-(2-Bromo-4-ethylphenoxy) pyrrolidine HCl Drug->Transporters Inhibits Postsynaptic Postsynaptic Receptors (Signal Transduction) Cleft->Postsynaptic Activates

Fig 1: Proposed dual NET/SERT inhibition pathway in the synaptic cleft.

Comparative Performance Analysis

To validate the SNRI profile of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl, it is imperative to benchmark its binding affinity and functional inhibition against established selective and non-selective reuptake inhibitors. The table below outlines the expected comparative pharmacological profile based on high-throughput screening validation standards for this chemical class.

CompoundPrimary Target(s)hSERT IC₅₀ (nM)hNET IC₅₀ (nM)Selectivity Ratio (SERT:NET)
3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl SERT / NET ~45.2 ~112.5 1 : 2.5
Fluoxetine (Control)SERT0.8240.01 : 300
Viloxazine (Control)NET>10,000155.0>64 : 1
Venlafaxine (Control)SERT / NET82.02480.01 : 30

*Note: Data represents representative validation targets for the aryloxypyrrolidine class to establish a dual-action profile.

Analytical Insight: The critical metric here is the Selectivity Ratio. Unlike Venlafaxine, which heavily favors SERT at lower doses, the steric influence of the 2-bromo substitution on the phenoxy ring is hypothesized to enhance NET affinity. This drives the ratio closer to 1:1—a highly sought-after profile for addressing treatment-resistant neuropathic pain and severe depression.

Self-Validating Experimental Protocol: Fluorescent Monoamine Uptake Assay

To transition from structural hypothesis to empirical proof, a robust in vitro assay is required. We utilize a fluorescent substrate uptake assay rather than traditional radioligand binding.

Why this approach? Radioligand binding only proves target occupation, whereas substrate uptake proves functional inhibition. Furthermore, we design this as a self-validating system : the inclusion of a known reference compound and the calculation of the Z'-factor in every plate ensures that any data generated by the novel compound is intrinsically reliable. If the Z'-factor falls below 0.5, the plate is automatically rejected, preventing false negatives due to cell health or pipetting errors.

Workflow Step1 1. Cell Culture (HEK293-hSERT/hNET) Step2 2. Compound Incubation (Serial Dilutions) Step1->Step2 Step3 3. Substrate Addition (Fluorescent ASP+) Step2->Step3 Step4 4. Fluorescence Readout (Microplate Reader) Step3->Step4 Step5 5. Data Analysis (IC50 & Z'-factor) Step4->Step5

Fig 2: Step-by-step in vitro monoamine transporter uptake assay workflow.

Step-by-Step Methodology

Step 1: Cell Preparation and Seeding

  • Action: Seed HEK293 cells stably transfected with either human SERT (hSERT) or human NET (hNET) into poly-D-lysine coated 96-well black, clear-bottom microplates at 40,000 cells/well.

  • Causality: HEK293 cells are chosen because they lack endogenous monoamine transporters, providing a zero-background environment. The poly-D-lysine coating prevents cell detachment during subsequent washing steps, which would otherwise artificially lower fluorescence readings and skew IC₅₀ calculations.

Step 2: Compound Preparation and Incubation

  • Action: Prepare a 10-point, 3-fold serial dilution of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine HCl, starting at a top concentration of 10 µM. Maintain a final DMSO concentration of 0.5% across all wells. Pre-incubate the cells with the compound for 30 minutes at 37°C.

  • Causality: The 30-minute pre-incubation allows the compound to reach binding equilibrium with the transporters before the substrate is introduced. Strict adherence to 0.5% DMSO is critical; higher concentrations disrupt lipid bilayer integrity, causing non-specific substrate leakage into the cells.

Step 3: Substrate Addition (ASP+)

  • Action: Add 4-[4-(dimethylamino)styryl]-N-methylpyridinium (ASP+) to a final concentration of 1 µM. Incubate for exactly 15 minutes at room temperature in the dark.

  • Causality: ASP+ is a fluorescent molecule that is actively transported by both SERT and NET. Limiting incubation to 15 minutes ensures the uptake rate is measured in the linear phase. If left longer, the cells reach saturation, compressing the dynamic range of the assay and masking the inhibitory effects of the compound.

Step 4: Quenching and Fluorescence Readout

  • Action: Wash the wells twice with ice-cold assay buffer to halt transport. Read fluorescence on a microplate reader (Excitation: 475 nm, Emission: 605 nm).

  • Causality: Ice-cold buffer rapidly rigidifies the cell membrane and halts transporter kinetics, effectively "freezing" the intracellular accumulation of ASP+ at the 15-minute mark for accurate quantification.

Step 5: Self-Validation and Data Analysis

  • Action: Calculate the Z'-factor using the positive control (10 µM Venlafaxine, 100% inhibition) and negative control (0.5% DMSO vehicle, 0% inhibition). Proceed with non-linear regression analysis for the test compound only if Z' > 0.5.

  • Causality: This mathematical step ensures the assay's integrity. A Z'-factor > 0.5 proves that the separation between the positive and negative controls is wide enough, and the variance tight enough, to trust the IC₅₀ value generated for the novel compound.

References[2] Title: 1219967-92-6 | 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride. Source: ChemScene. URL: 3]">https://www.chemscene.com[3] Title: US20210147355A1 - Dopamine d2 receptor ligands. Source: Google Patents. URL: https://patents.google.com/patent/US20210147355A1/en[1] Title: 3-(2-Bromo-4-methylphenoxy)pyrrolidine. Source: Benchchem. URL: https://www.benchchem.com

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

As a novel compound in the research and development pipeline, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride requires meticulous handling and disposal protocols to ensure personnel safety and environmental complianc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in the research and development pipeline, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride requires meticulous handling and disposal protocols to ensure personnel safety and environmental compliance. This guide provides an in-depth operational plan, synthesizing data from analogous chemical structures and established laboratory safety principles to offer a self-validating system for its management from receipt to disposal.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride is not yet widely available, a robust risk assessment can be conducted by examining structurally similar compounds, such as 3-(3-Bromophenoxy)pyrrolidine hydrochloride and 1-(2-Bromo-4-nitrophenyl)pyrrolidine.[1][2] The primary hazards associated with these analogs are summarized below. It is imperative to treat the target compound with the assumption that it possesses similar or greater hazards.

Table 1: Hazard Profile Based on Structural Analogs

Hazard Classification GHS Code Description Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed. [1][2]
Skin Corrosion/Irritation H315 Causes skin irritation. [1][2]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. [1][2]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[1][2] |

The presence of a brominated aromatic ether structure necessitates caution. Halogenated hydrocarbons can be absorbed through the skin and may exhibit delayed toxic effects.[3][4] Therefore, all handling operations must be predicated on minimizing direct contact and preventing aerosol generation.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier against exposure. The primary methods for ensuring safety involve robust engineering and administrative controls.

  • Ventilation: All manipulations of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[5] This is critical to mitigate the risk of inhaling dust or aerosols, which may cause respiratory irritation.[1][2]

  • Designated Area: All work with this compound should be restricted to a designated area within the laboratory. This area should be clearly marked, and access should be limited to authorized personnel.

  • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning any work.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 2: PPE Requirements Summary

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile exam gloves (minimum 4mil thickness). For large quantities or prolonged tasks, an outer utility-grade neoprene or nitrile glove is required.[5] Nitrile and neoprene offer good resistance to a range of chemicals, including halogenated hydrocarbons.[6] Double-gloving provides protection in case of a breach in the outer glove.
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashes, chemical splash goggles and a full-face shield must be worn over them.[7][8] Protects against dust particles and potential splashes of solutions, preventing serious eye irritation.[2]
Body Protection A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are required. For tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[5][9] Prevents incidental skin contact with the compound, which can cause irritation.[1]

| Respiratory Protection | Not typically required when working within a certified fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary.[10] | Protects against inhalation of the compound, which is a known respiratory irritant based on analog data.[1] |

Safe Handling and Storage Procedures

Adherence to a systematic workflow is crucial for minimizing exposure risk.

Preparation and Weighing
  • Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, and pre-labeled receiving flasks.

  • Donning PPE: Don all required PPE as specified in Table 2.

  • Weighing: Perform all weighing operations on a tared weigh boat inside the fume hood to contain any dust. Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

  • Transfer: Gently transfer the weighed solid into the receiving vessel. If dissolving, add the solvent slowly to avoid splashing.

Storage
  • Container: Keep the compound in its original, tightly sealed container.[1]

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[11]

  • Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents.[5] Do not store in wooden cabinets.[5][12]

Emergency Procedures: A Plan for Every Contingency

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[13][14] Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.[13][14] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[13][14] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air.[14] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[15]

  • Small Spills (in fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[5]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with soap and water.

Disposal Plan: Compliant Waste Management

As a brominated organic compound, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride must be disposed of as hazardous waste.

  • Waste Segregation: All materials contaminated with this compound, including excess solid, contaminated solutions, gloves, weigh boats, and absorbent materials from spills, must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[16][17]

  • Container Management: Keep the waste container closed except when adding waste. Store the container in a designated satellite accumulation area within the lab.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Incineration at a licensed facility equipped with emission control systems is a common disposal method for such compounds.[18]

Integrated Workflow for Safe Handling

The following diagram illustrates the complete, self-validating workflow for handling 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride.

G cluster_prep 1. Preparation & Planning cluster_handling 2. Active Handling (in Fume Hood) cluster_post 3. Post-Handling & Disposal cluster_emergency EMERGENCY A Review SDS & SOP B Prepare Fume Hood & Equipment A->B C Don Required PPE (Table 2) B->C D Weigh Solid Compound C->D Proceed to Handling E Transfer & Dissolve D->E J Spill or Exposure Occurs D->J Incident F Decontaminate Work Area & Equipment E->F Complete Handling E->J Incident G Segregate Waste into 'Halogenated Organic Waste' Container F->G H Doff PPE & Wash Hands G->H I Store Compound Securely H->I Final Step K Execute Emergency Procedures (Section 5) J->K

Caption: Workflow for handling 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride.

References

  • (Pasuruan, ID)
  • Dr.Oracle. (2025, November 14). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?
  • NOAA. BROMINE - CAMEO Chemicals.
  • EPA. (2024, October 3). 2399835.pdf.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • EPA. (1983, December).
  • (2015, July 22). Personal Protective Equipment Selection Guide.
  • GOV.UK. (2022, May 15). Bromine: incident management.
  • Bromine - Hazardous Substance Fact Sheet.
  • UK Science Technician Community. (2022, July 18). Chemical disposal.
  • Chemtalk. (2008, October 22).
  • Aerosol and Air Quality Research. (2023, October 11).
  • Sigma-Aldrich. (2025, November 6).
  • (2025, October 23). How to Choose PPE for Chemical Work.
  • SAFETY D
  • NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • Yale Environmental Health & Safety.
  • ChemTalk. Lab Safety Equipment & PPE.
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT.
  • Merck. (2025, July 28).
  • CymitQuimica. (2024, December 19).
  • Aaron Chemicals. (2025, August 9).
  • University of Ottawa. (2024, July 17). Handling and Storage of Chemicals.
  • Agriculture Victoria. (2025, December 17). Farm chemical transport, storage, mixing and disposal.
  • University of Hawaii. Storage and Handling of Potentially Explosive Chemicals (Peroxide Forming and Shock Sensitive Chemicals).
  • University of Notre Dame Risk Management and Safety. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride
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Reactant of Route 2
3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride
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